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Core Science & Biosynthesis

Foundational

(2-Carboxyphenyl) Phosphate: Structural Profiling, Mechanistic Hydrolysis, and Enzymatic Assay Protocols

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (2-Carboxyphenyl) phosphate—widely known by its International Nonproprietary Name (INN)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(2-Carboxyphenyl) phosphate—widely known by its International Nonproprietary Name (INN) Fosfosal or as salicyl phosphate —is a versatile monoaromatic phosphate ester. In pharmacology, it serves as a non-steroidal anti-inflammatory drug (NSAID) and analgesic, acting as a highly soluble prodrug or derivative of salicylic acid. In biochemical research, it is a premier fluorimetric and spectrophotometric substrate for quantifying the activity of hydrolytic enzymes, specifically Acid Phosphatase (ACP) and Alkaline Phosphatase (ALP).

This whitepaper provides an in-depth analysis of its physicochemical properties, the unique intramolecular catalysis governing its hydrolysis, and a field-validated protocol for its use in enzymatic assays.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of (2-Carboxyphenyl) phosphate features a benzoic acid backbone with a phosphonooxy group at the ortho (2-) position. This spatial arrangement is critical; the proximity of the carboxyl group to the phosphate ester introduces significant steric and electronic effects, driving its unique reactivity profile.

Unlike highly lipophilic NSAIDs, the presence of the phosphate group renders the molecule highly hydrophilic (LogP ≈ -0.32), limiting passive diffusion across biological membranes and necessitating active transport mechanisms or extracellular enzymatic cleavage for systemic pharmacological distribution[1].

Quantitative Data Summary
Physicochemical PropertyValue
IUPAC Name 2-Phosphonooxybenzoic acid
Common Synonyms Fosfosal, Salicyl phosphate, o-Carboxyphenyl phosphate
Molecular Formula C₇H₇O₆P
Molecular Weight 218.10 g/mol
CAS Registry Number 6064-83-1
Melting Point 159 °C – 166 °C
LogP (Partition Coefficient) -0.32 to -0.45
Topological Polar Surface Area (TPSA) 104.06 Ų

Mechanistic Hydrolysis and Intramolecular Catalysis

The enzymatic cleavage of (2-Carboxyphenyl) phosphate is not merely a standard nucleophilic attack. The molecule undergoes intramolecular general acid catalysis [2]. The ortho-carboxyl group acts as an internal proton donor/acceptor, neutralizing repulsive electrostatic effects at the electrophilic phosphorus center.

When an enzyme like Acid Phosphatase binds the substrate, the enzyme's active site residues (typically histidine and aspartate) synergize with the substrate's own carboxyl group. This dual-action lowers the activation energy barrier for the P-O bond cleavage, resulting in the rapid release of salicylic acid and inorganic phosphate (Pi). The monoaromatic nature of the substrate reduces spatial hindrance, allowing for highly sensitive detection limits (as low as 0.005 U L⁻¹ for specific phosphatases)[3].

HydrolysisPathway cluster_0 Substrate & Enzyme cluster_1 Hydrolysis Products S (2-Carboxyphenyl) Phosphate MW: 218.10 g/mol ES Enzyme-Substrate Complex (Intramolecular Catalysis) S->ES Binding (pH 4.8) E Acid Phosphatase (ACP) E->ES P1 Salicylic Acid (UV/Fluorimetric Active) ES->P1 P-O Bond Cleavage P2 Inorganic Phosphate (Pi) ES->P2

Diagram 1: Enzymatic hydrolysis pathway of (2-Carboxyphenyl) phosphate via Acid Phosphatase.

Experimental Protocol: Acid Phosphatase Activity Assay

To ensure scientific integrity and reproducibility, the following protocol utilizes (2-Carboxyphenyl) phosphate as a substrate for quantifying Acid Phosphatase (ACP) activity.

Self-Validating Design: This protocol incorporates a specific inhibitor (Sodium Tartrate) and a substrate blank. Tartrate competitively inhibits prostatic acid phosphatase. If absorbance is detected in the tartrate-positive control, the researcher can definitively isolate non-prostatic background hydrolysis from the target enzymatic activity.

Reagents Required
  • Substrate Solution: 10 mM (2-Carboxyphenyl) phosphate in ultra-pure water.

  • Assay Buffer: 0.1 M Sodium Acetate Buffer, adjusted to pH 4.8.

  • Stop Solution: 0.1 N Sodium Hydroxide (NaOH).

  • Inhibitor Control: 0.2 M Sodium Tartrate.

Step-by-Step Methodology
  • Buffer and Substrate Equilibration:

    • Action: Pipette 500 µL of 0.1 M Sodium Acetate Buffer (pH 4.8) and 100 µL of 10 mM (2-Carboxyphenyl) phosphate into a microcentrifuge tube. Equilibrate to 37°C for 5 minutes.

    • Causality: ACP requires a strictly acidic environment (pH 4.8–5.5) to maintain the protonation state of its active-site histidine. Pre-incubation prevents temperature-dependent kinetic lag phases.

  • Enzyme Introduction & Incubation:

    • Action: Add 50 µL of the biological sample (or purified ACP). For the inhibitor control tube, add 10 µL of 0.2 M Sodium Tartrate prior to the enzyme. Incubate exactly for 30 minutes at 37°C.

    • Causality: The 30-minute window allows the reaction to achieve steady-state turnover, generating a sufficient concentration of salicylic acid for linear detection without depleting the substrate pool.

  • Reaction Termination:

    • Action: Add 1.0 mL of 0.1 N NaOH to all tubes.

    • Causality: NaOH serves a dual purpose. First, the extreme pH shift (pH > 10) instantly denatures the enzyme, halting the reaction. Second, it fully deprotonates the newly formed salicylic acid, which drastically shifts and amplifies its molar absorptivity for UV detection.

  • Spectrophotometric Quantification:

    • Action: Measure the absorbance of the solution at 290 nm – 300 nm against a reagent blank (where NaOH was added before the enzyme).

    • Causality: Salicylic acid absorbs strongly in the UV range (peak ~296 nm in alkaline conditions), whereas the intact (2-Carboxyphenyl) phosphate ester has minimal absorbance at this wavelength, ensuring a high signal-to-noise ratio.

Workflow Step1 Step 1: Buffer Prep 0.1 M Acetate Buffer (pH 4.8) Maintains optimal ACP protonation Step2 Step 2: Substrate Addition Add 2-Carboxyphenyl Phosphate Initiates specific binding Step1->Step2 Step3 Step 3: Incubation 37°C for 30 mins Allows steady-state kinetic turnover Step2->Step3 Step4 Step 4: Reaction Termination Add 0.1 N NaOH Denatures ACP & deprotonates product Step3->Step4 Step5 Step 5: Quantification Measure Absorbance at 290-300 nm Detects Salicylic Acid formation Step4->Step5

Diagram 2: Step-by-step experimental workflow for Acid Phosphatase quantification.

References

  • PubChem. "Fosfosal; CID 3418." National Center for Biotechnology Information. Available at:[Link]

  • DrugCentral. "Fosfosal Drug Profile and Physicochemical Properties." DrugCentral Database. Available at: [Link]

  • Zhang, X., & Chen, Y. (2023). "Monoaromatic Fluorescence Probe for Sensitive Alkaline Phosphatase Analysis by Regulating Intramolecular Hydrogen Bonding." Journal of the Brazilian Chemical Society. Available at:[Link]

  • Kirby, A. J., et al. (2010). "Intramolecular Catalysis of Phosphodiester Hydrolysis by Two Imidazoles." Journal of the American Chemical Society, 132(24), 8513-8523. Available at:[Link]

Sources

Exploratory

Spectral Decoding of (2-Carboxyphenyl) Phosphate: A Kinetic and Structural Guide

As a Senior Application Scientist, approaching the spectral characterization of (2-Carboxyphenyl) phosphate—commonly known as salicyl phosphate or 2-phosphonooxybenzoic acid—requires more than just running samples throug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the spectral characterization of (2-Carboxyphenyl) phosphate—commonly known as salicyl phosphate or 2-phosphonooxybenzoic acid—requires more than just running samples through an instrument. This molecule is not a static entity; it is a kinetic puzzle. Historically utilized as a primary model for enzyme-like intramolecular general acid and nucleophilic catalysis [1], its proximity between a reactive carboxyl group and a labile phosphate ester means the compound constantly "wants" to hydrolyze.

To acquire high-fidelity Infrared (IR) and Nuclear Magnetic Resonance (NMR) data, we must design a self-validating analytical system. Every experimental choice—from solvent selection to pH control—must be deliberately engineered to freeze the molecule's kinetic pathways, ensuring we are measuring the intact prodrug rather than its degradation products.

The Causality of Experimental Design

The fundamental challenge in characterizing (2-Carboxyphenyl) phosphate[2] lies in its degradation mechanism. At intermediate pH values (pH 3–5), the carboxylate monoanion acts as an intramolecular nucleophile, attacking the phosphorus center to form a transient salicyloyl cyclic phosphate, which rapidly hydrolyzes into salicylic acid and inorganic phosphate (Pi).

To prevent this during spectral acquisition, our protocols must exploit the extremes of the pH scale or utilize strictly anhydrous environments. By forcing the molecule into a fully protonated state (anhydrous DMSO- d6​ ) or a fully deprotonated dianion state (D 2​ O at pH > 8), we shut down the intramolecular catalytic pathway, stabilizing the ester bond for the duration of the NMR experiments.

Mechanism A Salicyl Phosphate (Monoanion) B Intramolecular Attack by Carboxyl Oxygen A->B General acid catalysis C Salicyloyl Phosphate (Cyclic Intermediate) B->C P-O bond cleavage D Hydrolysis (H2O) C->D Nucleophilic addition E Salicylic Acid + Inorganic Phosphate D->E Rapid breakdown

Fig 1: Intramolecular catalysis mechanism for the hydrolysis of salicyl phosphate.

Self-Validating Acquisition Protocols

To guarantee trustworthiness, the following protocols incorporate internal logical checks. You cannot trust your 1 H or 13 C NMR data until the 31 P NMR data validates the integrity of the sample.

Multinuclear NMR Protocol
  • Sample Preparation: Weigh 15–20 mg of high-purity (2-Carboxyphenyl) phosphate.

  • Kinetic Quenching (Solvent Choice): Dissolve the sample in 0.6 mL of strictly anhydrous DMSO- d6​ . If aqueous analysis is required, dissolve in D 2​ O and immediately adjust to pH > 8.0 using NaOD to form the stable dianion.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) for 1 H/ 13 C referencing. Insert a sealed capillary containing 85% H 3​ PO 4​ into the NMR tube as an external standard (0.0 ppm) for 31 P referencing.

  • Acquisition Parameters:

    • 31 P NMR (162 MHz): 128 scans, proton-decoupled, 2s relaxation delay. (Run this first).

    • 1 H NMR (400 MHz): 16 scans, 10s relaxation delay (to ensure accurate integration of the acidic protons if visible).

    • 13 C NMR (100 MHz): 1024 scans, 2s relaxation delay, WALTZ-16 decoupling.

  • The Self-Validation Check: Inspect the 31 P spectrum immediately. A single resonance between -4.0 and -6.0 ppm confirms an intact aryl phosphate monoester. If a peak appears at 0.0 ppm, hydrolysis has occurred (inorganic phosphate), and the sample must be discarded.

FT-IR (ATR) Protocol
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Deposit 1–2 mg of the neat solid compound onto the crystal. Apply firm, consistent pressure with the anvil to ensure intimate contact, which is critical for resolving the dense P-O stretching region.

  • Data Processing: Apply an ATR correction algorithm to adjust for penetration depth variations at lower wavenumbers, followed by baseline correction.

Workflow A Sample Preparation (2-Carboxyphenyl) phosphate B pH & Solvent Control (D2O / DMSO-d6) A->B Buffer selection C FT-IR Spectroscopy (ATR or KBr Pellet) B->C Solid/Neat state D Multinuclear NMR (1H, 13C, 31P) B->D Solution state E Data Synthesis & Structural Validation C->E Functional groups D->E Connectivity & Coupling

Fig 2: Self-validating workflow for spectral acquisition of (2-Carboxyphenyl) phosphate.

Spectral Decoding and Data Synthesis

FT-IR Spectroscopy: The Causality of the Carbonyl Shift

The IR spectrum of (2-Carboxyphenyl) phosphate tells a fascinating story of disrupted hydrogen bonding. In the precursor molecule, salicylic acid, the phenolic -OH donates a strong intramolecular hydrogen bond to the carbonyl oxygen of the carboxylic acid. This weakens the C=O double bond, shifting its stretching frequency down to ~1660 cm −1 .

When the phenol is phosphorylated to create (2-Carboxyphenyl) phosphate, this intramolecular hydrogen bond is permanently broken. Consequently, the C=O bond regains its full double-bond character, and the stretching frequency shifts significantly higher to ~1695 cm −1 . This shift is the primary diagnostic marker of successful phosphorylation.

Table 1: Key FT-IR Assignments for (2-Carboxyphenyl) phosphate

Wavenumber (cm −1 )AssignmentIntensity / ShapeCausality / Structural Note
3200 – 2500O-H stretch (Carboxylic & Phosphoric)Broad, StrongExtensive intermolecular H-bonding in solid state.
1695C=O stretch (Carboxylic acid)Sharp, StrongAbsence of intramolecular H-bond (unlike salicylic acid).
1600, 1580C=C stretch (Aromatic ring)MediumAromatic ring breathing modes.
1250P=O stretchStrongCharacteristic of phosphate monoesters.
1045P-O-C (Aryl) stretchStrongConfirms the ester linkage to the benzene ring.
950P-O-H stretchMediumBending/stretching of the acidic phosphate hydroxyls.
Multinuclear NMR Spectroscopy: Connectivity and Coupling

The NMR data provides absolute confirmation of the molecular topology. The most critical features in the 13 C spectrum are the scalar couplings between the spin-1/2 31 P nucleus and the aromatic carbons. The carbon directly attached to the phosphate oxygen ( C2​ ) will exhibit a distinct doublet due to two-bond coupling ( 2JC,P​≈6.5 Hz).

Table 2: Multinuclear NMR Assignments (DMSO- d6​ , 298 K)

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
1 H 7.95dd 3JH,H​=7.8 , 4JH,H​=1.7 H-6 (Aromatic, ortho to COOH)
1 H 7.60td 3JH,H​=7.8 , 4JH,H​=1.7 H-4 (Aromatic, para to COOH)
1 H 7.35dd 3JH,H​=8.2 , 4JH,H​=1.0 H-3 (Aromatic, ortho to Phosphate)
1 H 7.25td 3JH,H​=7.6 , 4JH,H​=1.0 H-5 (Aromatic, meta to COOH)
13 C 168.2s-C=O (Carboxylic acid)
13 C 150.5d 2JC,P​=6.5 C-2 (Aromatic, attached to O-P)
13 C 133.4s-C-4 (Aromatic)
13 C 131.8s-C-6 (Aromatic)
13 C 124.5s-C-5 (Aromatic)
13 C 123.1s-C-1 (Aromatic, attached to COOH)
13 C 120.8d 3JC,P​=3.2 C-3 (Aromatic)
31 P -5.2s-Phosphate monoester (protonated)

Note: In D 2​ O at pH > 8 (dianion form), the 31 P chemical shift will migrate downfield toward ~0 to +1 ppm due to the increased electron density from complete deprotonation.

Conclusion

The spectral characterization of (2-Carboxyphenyl) phosphate is a masterclass in the intersection of structural analysis and physical organic chemistry. By understanding the causality behind its propensity for intramolecular hydrolysis [3], researchers can design self-validating acquisition protocols that ensure the integrity of the data. The disruption of hydrogen bonding evident in the FT-IR spectrum, combined with the definitive 31 P- 13 C scalar couplings in the NMR data, provides an unambiguous, authoritative structural profile of this highly reactive molecule.

References

  • Title: Isotopic and Kinetic Studies of the Mechanism of Hydrolysis of Salicyl Phosphate. Intramolecular General Acid Catalysis Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Fosfosal (2-Carboxyphenyl phosphate) - CID 3418 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Foundational

(2-Carboxyphenyl) phosphate physicochemical properties and pKa

Title: (2-Carboxyphenyl) Phosphate: Physicochemical Properties, pKa Equilibria, and Hydrolysis Kinetics Executive Summary (2-Carboxyphenyl) phosphate, commonly known as salicyl phosphate or 2-phosphonooxybenzoic acid, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (2-Carboxyphenyl) Phosphate: Physicochemical Properties, pKa Equilibria, and Hydrolysis Kinetics

Executive Summary

(2-Carboxyphenyl) phosphate, commonly known as salicyl phosphate or 2-phosphonooxybenzoic acid, is a critical aryl phosphate ester utilized extensively in biochemical assays and mechanistic studies of enzyme-catalyzed phosphoryl transfer. Unlike standard alkyl or aryl phosphates, salicyl phosphate exhibits extraordinary lability under mildly acidic conditions. This in-depth guide synthesizes the physicochemical properties, multiphasic acid-base equilibria, and the precise mechanism of its intramolecular general acid-catalyzed hydrolysis.

Physicochemical Profile

Understanding the baseline physicochemical properties of (2-carboxyphenyl) phosphate is essential for formulation and assay design. The compound is highly water-soluble but prone to degradation if not stored correctly[1].

PropertyValueReference / Notes
IUPAC Name 2-phosphonooxybenzoic acidStandardized nomenclature
CAS Number 6064-83-1[1]
Molecular Formula C₇H₇O₆P[1]
Molecular Weight 218.10 g/mol [1]
Melting Point 162–166 °CDecomposes upon melting
Solubility Soluble in H₂OHighly hydrophilic due to ionizable groups

Acid-Base Equilibria and Speciation (pKa)

The speciation of (2-carboxyphenyl) phosphate is governed by three distinct dissociable protons: two associated with the phosphate group and one with the ortho-carboxyl group. The precise determination of these values is highly dependent on ionic strength ( I ) and temperature. At 10 °C and I=0.1 M, the pKa values are established as 1.84, 3.57, and 6.18[2].

  • pKa₁ (1.84): Corresponds to the first deprotonation of the phosphate group, transitioning the molecule from a neutral species (H₃L) to a monoanion (H₂L⁻).

  • pKa₂ (3.57): Corresponds to the deprotonation of the carboxyl group, yielding the dianion (HL²⁻).

  • pKa₃ (6.18): Corresponds to the second deprotonation of the phosphate group, resulting in the fully deprotonated trianion (L³⁻).

Speciation H3L H3L (Neutral) pH < 1.84 H2L H2L⁻ (Monoanion) pH 1.84 - 3.57 H3L->H2L pKa1 = 1.84 HL HL²⁻ (Dianion) pH 3.57 - 6.18 H2L->HL pKa2 = 3.57 L L³⁻ (Trianion) pH > 6.18 HL->L pKa3 = 6.18

Protonation states of (2-Carboxyphenyl) phosphate across pH gradients.

Hydrolysis Kinetics and Intramolecular Catalysis

The defining chemical characteristic of salicyl phosphate is its bell-shaped pH-rate profile for spontaneous hydrolysis, which peaks dramatically at pH ~5.3[3]. At this pH, the compound hydrolyzes approximately 1,500 times faster than unsubstituted phenyl phosphate.

Mechanistic Causality: Early hypotheses suggested the formation of a salicyloyl phosphate intermediate via nucleophilic attack by the carboxylate group. However, rigorous isotopic labeling (using H₂¹⁸O) and kinetic studies proved that no such intermediate exists[4]. Instead, the reaction proceeds via intramolecular general acid catalysis .

At pH 5.3, the dominant species is the dianion. A reactive tautomer forms wherein the carboxyl group is protonated (-COOH) and the phosphate is doubly deprotonated (-PO₄²⁻). The adjacent carboxyl group donates a proton directly to the leaving ester oxygen atom in the transition state, drastically lowering the activation energy for P-O bond cleavage[4].

Mechanism A Salicyl Phosphate Dianion (Dominant at pH 5.3) B Reactive Tautomer (Protonated COOH, PO4²⁻) A->B Tautomerization C Transition State (Intramolecular H⁺ transfer) B->C P-O Bond Cleavage D Products (Salicylic Acid + Pi) C->D Rapid Hydrolysis

Intramolecular general acid catalysis mechanism of salicyl phosphate hydrolysis.

Experimental Methodologies

Protocol 1: Potentiometric Determination of pKa Values

Because salicyl phosphate is prone to hydrolysis, standard room-temperature titrations often yield skewed pKa₂ and pKa₃ values due to the generation of salicylic and phosphoric acids during the measurement.

  • Causality & Setup: To suppress hydrolysis, the titration must be performed at a reduced temperature (10 °C). A background electrolyte of 0.1 M KCl is used to maintain constant ionic strength, ensuring that the activity coefficients of the highly charged trianion do not fluctuate as NaOH is added.

  • Procedure:

    • Dissolve salicyl phosphate to a final concentration of 1.0 mM in a thermostated vessel containing 0.1 M KCl at 10.0 ± 0.1 °C.

    • Purge the solution continuously with N₂ gas to exclude atmospheric CO₂, which would form carbonic acid and interfere with the pKa₃ measurement.

    • Titrate with standardized 0.1 M NaOH in 0.05 mL increments, recording the equilibrium pH.

  • Self-Validation: Perform a rapid reverse titration using 0.1 M HCl. If the forward and reverse titration curves superimpose perfectly (no hysteresis), it validates that zero significant hydrolysis occurred during the assay timeframe.

Protocol 2: Kinetic Assay for Hydrolysis Rate via UV-Vis Spectroscopy
  • Causality & Setup: Salicylic acid (the product) has a distinct UV absorption maximum at 296 nm, whereas the intact ester absorbs minimally at this wavelength. This allows for continuous, real-time monitoring of the reaction without the need to quench aliquots.

  • Procedure:

    • Prepare a series of buffers (e.g., Acetate, MES, HEPES) ranging from pH 2.0 to 8.0, all adjusted to an ionic strength of 0.1 M with NaCl.

    • Equilibrate 2.9 mL of buffer in a quartz cuvette at 37 °C inside a UV-Vis spectrophotometer.

    • Initiate the reaction by injecting 0.1 mL of a cold 3.0 mM salicyl phosphate stock (final concentration 0.1 mM).

    • Monitor the increase in absorbance at 296 nm continuously.

    • Extract the pseudo-first-order rate constant ( kobs​ ) by fitting the data to the equation: At​=A∞​−(A∞​−A0​)e−kobs​t .

  • Self-Validation: Overlay the sequential UV spectra taken every 5 minutes. The presence of sharp isosbestic points confirms a clean A→B conversion, validating that no long-lived intermediates are accumulating.

Quantitative Data Summary

Table 1: Speciation Distribution vs. pH (Calculated at 10 °C, I = 0.1 M)

pH % H₃L (Neutral) % H₂L⁻ (Monoanion) % HL²⁻ (Dianion) % L³⁻ (Trianion)
1.0 87.4% 12.6% ~0% 0%
3.0 < 1% 78.8% 21.2% 0%
5.3 0% 1.8% 97.9% 0.3%

| 8.0 | 0% | 0% | 1.5% | 98.5% |

Table 2: Kinetic Parameters of Hydrolysis

Parameter Value Condition

| Optimal pH for Hydrolysis | ~5.3 | 37 °C, I=0.1 M | | Primary Reactive Species | Dianion (HL²⁻) | Intramolecular H⁺ transfer | | Isotope Effect ( kH2O​/kD2O​ ) | ~1.0 | Indicates proton transfer is concerted with P-O bond cleavage[4] |

References

  • First Hydrolysis Constant of Lutetium (III) by Solvent Extraction.
  • Fosfosal (CID 3418). PubChem - NIH.
  • Isotopic and Kinetic Studies of the Mechanism of Hydrolysis of Salicyl Phosphate. Intramolecular General Acid Catalysis. Journal of the American Chemical Society.
  • The Mechanism of the Hydrolysis of Salicyl Phosphate. Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of (2-Carboxyphenyl) Phosphate from Salicylic Acid

Abstract This document provides a detailed protocol for the synthesis of (2-Carboxyphenyl) phosphate, also known as O-phosphosalicylate, from salicylic acid. This guide is intended for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the synthesis of (2-Carboxyphenyl) phosphate, also known as O-phosphosalicylate, from salicylic acid. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is designed to be a self-validating system, with in-depth explanations for each experimental step, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The synthesis involves the phosphorylation of the phenolic hydroxyl group of salicylic acid using phosphorus oxychloride in the presence of pyridine. Detailed procedures for the reaction workup, purification of the product, and its subsequent analytical characterization are provided.

Introduction

(2-Carboxyphenyl) phosphate is a significant organophosphate compound, finding applications as a substrate for phosphatase activity assays and serving as a precursor in the synthesis of various pharmaceutical agents.[1] The presence of both a carboxylic acid and a phosphate ester group on the same aromatic ring imparts unique chemical and biological properties to the molecule.

The synthesis of (2-Carboxyphenyl) phosphate from the readily available starting material, salicylic acid, presents a key chemical transformation. The primary challenge in this synthesis lies in the selective phosphorylation of the phenolic hydroxyl group in the presence of the carboxylic acid functionality.[2] This protocol employs phosphorus oxychloride (POCl₃) as the phosphorylating agent, a reagent widely utilized for the formation of aryl phosphates from phenols.[3] The reaction is conducted in the presence of pyridine, which serves dual roles as a catalyst and a scavenger for the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion under mild conditions.[4]

This application note provides a robust and well-characterized method for the synthesis, purification, and analysis of (2-Carboxyphenyl) phosphate, grounded in established principles of organic chemistry.

Reaction Mechanism and Rationale

The synthesis of (2-Carboxyphenyl) phosphate from salicylic acid and phosphorus oxychloride proceeds via a nucleophilic attack of the phenolic hydroxyl group of salicylic acid on the phosphorus center of phosphorus oxychloride. The presence of pyridine, a non-nucleophilic base, is crucial. Pyridine deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. Subsequently, the resulting phenoxide attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a dichlorophosphate intermediate. This intermediate then undergoes hydrolysis during the workup step to yield the final (2-Carboxyphenyl) phosphate product.

The carboxylic acid group of salicylic acid is less nucleophilic than the phenolic hydroxyl group and is therefore less likely to react with phosphorus oxychloride under these conditions, allowing for selective phosphorylation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Salicylic AcidReagent Grade, ≥99%Sigma-AldrichDry in a desiccator over P₂O₅ before use.
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Acros OrganicsHandle in a fume hood with appropriate PPE.
PyridineAnhydrous, 99.8%Thermo Fisher ScientificStore over molecular sieves.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%J.T. Baker
Diethyl EtherAnhydrous, ≥99%EMD Millipore
Deionized Water
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Hydrochloric Acid (HCl)1 M Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

Synthesis Procedure

Diagram of the Experimental Workflow:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification and Isolation A Dissolve Salicylic Acid in Pyridine/CH₂Cl₂ B Cool to 0°C in an Ice Bath A->B C Slowly Add POCl₃ via Dropping Funnel B->C D Stir at Room Temperature for 12-18 hours C->D E Quench with Ice-Cold Water D->E Reaction Completion F Separate Organic and Aqueous Layers E->F G Wash Organic Layer with 1M HCl F->G H Wash Organic Layer with Saturated NaHCO₃ G->H I Dry Organic Layer over Na₂SO₄ H->I J Filter and Concentrate on Rotary Evaporator I->J K Precipitate Product with Diethyl Ether J->K L Collect Product by Filtration K->L M Dry under High Vacuum L->M

Caption: Workflow for the synthesis of (2-Carboxyphenyl) phosphate.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add salicylic acid (13.81 g, 0.1 mol).

    • Add anhydrous dichloromethane (100 mL) and anhydrous pyridine (16.2 mL, 0.2 mol) to the flask. Stir the mixture until the salicylic acid is completely dissolved.

    • Cool the flask to 0°C using an ice bath.

  • Addition of Phosphorus Oxychloride:

    • Slowly add phosphorus oxychloride (9.3 mL, 0.1 mol) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5°C during the addition. A white precipitate of pyridinium hydrochloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of ice-cold deionized water.

    • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid.

    • To the residue, add 100 mL of anhydrous diethyl ether and stir vigorously. The product, (2-Carboxyphenyl) phosphate, should precipitate as a white solid.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • Dry the product under high vacuum to a constant weight.

Expected Yield and Appearance
  • Appearance: White to off-white crystalline powder.

  • Yield: 70-80%.

  • Melting Point: 154-160°C.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized (2-Carboxyphenyl) phosphate, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Signals corresponding to the aromatic carbons, the carboxyl carbon, and the carbon bearing the phosphate group will be observed.
³¹P NMR A single peak in the characteristic region for phosphate esters will confirm the presence of the phosphate group.[6][7]
FTIR Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), P=O, and P-O-C stretching vibrations will be present.[8][9]
Mass Spectrometry (ESI-MS) The molecular ion peak corresponding to the mass of (2-Carboxyphenyl) phosphate (C₇H₇O₆P, MW: 218.10 g/mol ) should be observed.[10]
High-Performance Liquid Chromatography (HPLC) Purity assessment of the final product.[5]

Diagram of the Analytical Validation Process:

AnalyticalValidation Product Synthesized Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR P_NMR ³¹P NMR Product->P_NMR FTIR FTIR Product->FTIR MS Mass Spec. Product->MS HPLC HPLC Product->HPLC Structure Structural Confirmation Final Confirmed (2-Carboxyphenyl) phosphate Structure->Final Purity Purity Assessment Purity->Final H_NMR->Structure C_NMR->Structure P_NMR->Structure FTIR->Structure MS->Structure HPLC->Purity

Caption: Analytical techniques for product validation.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine: Flammable and toxic. Handle in a fume hood.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use in a fume hood.

  • The reaction generates HCl gas, which is corrosive. Ensure proper ventilation and trapping of any evolved gases.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or slightly warm the reaction mixture (e.g., to 40°C).
Loss of product during workup.Ensure proper phase separation. Be careful not to discard the product during precipitation.
Product is an oil and does not solidify Presence of impurities.Try triturating with different solvent systems (e.g., hexane/ethyl acetate). Consider purification by column chromatography on silica gel.
Impure product by NMR Incomplete reaction or side reactions.Optimize the stoichiometry of reagents. Ensure slow and controlled addition of POCl₃ at low temperature.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (2-Carboxyphenyl) phosphate from salicylic acid. By following the outlined procedures for synthesis, workup, purification, and characterization, researchers can reliably produce this valuable compound with high purity and in good yield. The provided rationale and troubleshooting guide aim to empower scientists to not only execute the protocol successfully but also to understand and adapt it as needed for their specific research applications.

References

  • Green Synthesis of Triaryl Phosphates with POCl3 in Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Orloff, H. D., Worrel, C. J., & Markley, F. X. (1958). The Synthesis of Alkyl Aryl Phosphates from Aryl Phosphorochloridates. I. The Sodium Alkoxide Route. Journal of the American Chemical Society, 80(4), 727–733.
  • US Patent 2,960,524 A, Manufacture of aryl phosphate esters. (1960). Google Patents.
  • A new method for the synthesis of triaryl phosphates. (2005). RSC Publishing. Retrieved from [Link]

  • Organic phosphates and their preparation. (1993). European Publication Server. Retrieved from [Link]

  • Gaylord, N. G., & Kamath, P. M. (1952). Salicylic acid, p-chlorophenyl ester. Organic Syntheses, 32, 25.
  • Fourier transform infrared (FTIR) spectra of 2-carboxyethyl(phenyl phosphinic) acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Section from the ¹⁹F NMR spectrum of phosphate 2c at different... (n.d.). ResearchGate. Retrieved from [Link]

  • (2-Carboxyphenyl) phosphate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and use of glycosyl phosphates as glycosyl donors. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. (n.d.). RSC Publishing. Retrieved from [Link]

  • 9.10: NMR of phosphorylated compounds. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. (n.d.). RSC Publishing. Retrieved from [Link]

  • ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides. (2014). PMC. Retrieved from [Link]

  • Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. (2019). PMC. Retrieved from [Link]

  • Characterization of Polyphosphates by Electrospray Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. (2014). PMC. Retrieved from [Link]

  • Membrane-based purification and recovery of phosphate and antibiotics by two-dimensional zeolitic nanoflakes. (2023). PMC. Retrieved from [Link]

  • MS 2 spectra with fragment structures for two structural isomers of the... (n.d.). ResearchGate. Retrieved from [Link]

  • US Patent 5,514,281 A, Process for the selective elimination of inorganic phosphate from liquids by means of adsorbent materials modified with polynuclear metal oxyhydroxides. (1996). Google Patents.
  • I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)... (n.d.). ResearchGate. Retrieved from [Link]

  • Part 2: Method development for fractionation of phosphate compounds in activated sludge. (n.d.). Water Research Commission. Retrieved from [Link]

  • Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. (n.d.). ResearchGate. Retrieved from [Link]

  • Phosphorus derivatives of salicylic acid. (2014). ResearchGate. Retrieved from [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI. Retrieved from [Link]20)

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of (2-Carboxyphenyl) Phosphate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale (2-Carboxyphenyl) phosphate, commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

(2-Carboxyphenyl) phosphate, commonly known as Fosfosal, is a non-acetylated salicylic acid derivative utilized both as a nonsteroidal anti-inflammatory drug (NSAID) prodrug and a biochemical reagent for studying enzyme kinetics and chemokine signaling [1]. Structurally, it features a highly polar phosphonooxy group and a carboxylic acid moiety.

The primary analytical challenge in quantifying Fosfosal lies in its dual-ionizable nature and extreme polarity. On standard reversed-phase (RP) columns, this typically results in poor retention, phase collapse, and asymmetric peak shapes. Furthermore, Fosfosal is inherently prone to hydrolysis in aqueous environments, degrading into salicylic acid and inorganic phosphate[2].

This application note details a self-validating, stability-indicating HPLC-UV method engineered to retain Fosfosal, suppress its ionization, and baseline-resolve it from its primary degradation product, salicylic acid.

E-E-A-T Driven Experimental Design: Causality & Logic

To build a robust and reproducible method, every chromatographic parameter must be selected based on the physicochemical properties of the analyte [3].

  • Mobile Phase pH Control (The Causality of Retention): Fosfosal possesses a carboxyl group (pKa ~3.0) and a phosphate group (pKa1 ~1.5, pKa2 ~6.5). To achieve reproducible retention via hydrophobic interactions, the mobile phase must be buffered below the carboxyl pKa. By utilizing 0.1% Phosphoric Acid (pH ~2.1), the carboxyl group is fully protonated (neutralized) and the phosphate group is forced into a mono-anionic state. This suppresses secondary electrostatic interactions with residual silanols on the silica matrix, effectively eliminating peak tailing.

  • Stationary Phase Selection (Preventing Phase Collapse): A highly aqueous mobile phase (95% water) is required to retain this polar analyte. Standard C18 columns are prone to ligand matting (phase collapse) under these conditions, leading to a sudden loss of retention. Therefore, a polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) is mandated. The embedded polar groups maintain phase extension in 100% aqueous conditions, ensuring run-to-run reproducibility.

  • Detection Wavelength: The aromatic ring and ester linkage provide a strong chromophore. UV detection at 230 nm offers maximum sensitivity for trace analysis and impurity profiling.

HPLC_Logic A Analyte: (2-Carboxyphenyl) phosphate Highly Polar, Dual-Ionizable B Chromatographic Challenge: Poor Retention & Peak Tailing A->B C Acidic Mobile Phase (pH 2.1) Suppresses Carboxyl Ionization B->C D Polar-Embedded C18 Column Prevents Phase Collapse B->D E UV Detection at 230 nm Maximizes Chromophore Sensitivity B->E F Optimized Stability-Indicating HPLC-UV Method C->F D->F E->F

Fig 1. Logical workflow for overcoming Fosfosal chromatographic challenges.

Materials and Reagents

  • (2-Carboxyphenyl) phosphate (Fosfosal) Reference Standard (Purity ≥ 97%) [3].

  • Salicylic Acid Reference Standard (Used as a degradation marker for resolution testing).

  • HPLC-grade Acetonitrile (ACN) .

  • HPLC-grade Water (18.2 MΩ·cm).

  • Phosphoric acid (85%, ACS reagent grade).

Step-by-Step Methodology

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm nylon membrane. (Final pH ~2.1).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas via ultrasonication for 10 minutes.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (90:10, v/v). Scientific Note: Do not use pure water. The slight organic content stabilizes the analyte, matches the initial gradient conditions, and prevents peak distortion (solvent effects) upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of Fosfosal standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1.0 mg/mL stock. Crucial: Prepare fresh daily and store at 4°C in the autosampler to mitigate hydrolytic degradation.

  • System Suitability Solution (Self-Validating Step): Spike the 1.0 mg/mL Fosfosal standard with Salicylic Acid to a final concentration of 10 µg/mL. This solution is used to verify column resolution and stability-indicating power prior to running actual samples.

Chromatographic Conditions

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
5.09551.0
12.060401.0
15.060401.0
15.19551.0
20.09551.0
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 30°C (Strict temperature control is critical to stabilize the on-column hydrolysis rate).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

Results & Discussion: The Self-Validating System

A robust analytical protocol must be self-validating. To ensure the integrity of the data, the method relies on the continuous monitoring of the separation between the parent drug (Fosfosal) and its primary degradant (Salicylic Acid).

If the resolution ( Rs​ ) drops below 3.0, it acts as an immediate diagnostic indicator of either a loss of stationary phase integrity (column voiding) or a shift in mobile phase pH (buffer depletion).

Hydrolysis A (2-Carboxyphenyl) phosphate (Fosfosal) B Salicylic Acid (Active Metabolite / Degradant) A->B Hydrolysis (H2O / Acid) C Inorganic Phosphate (UV Transparent) A->C Cleavage

Fig 2. Hydrolytic degradation pathway of Fosfosal into Salicylic Acid.

Table 2: System Suitability Criteria

ParameterTarget ValueScientific Rationale
Retention Time (Fosfosal)~6.5 minEnsures adequate retention away from the void volume ( t0​ ).
Retention Time (Salicylic Acid)~11.2 minConfirms gradient elution of the less polar degradation product.
Resolution ( Rs​ )≥ 3.0Guarantees baseline separation between analyte and degradant.
Tailing Factor ( Tf​ )≤ 1.5Validates effective suppression of secondary silanol interactions.
Theoretical Plates ( N )≥ 5000Confirms column efficiency and optimal packing integrity.
%RSD of Peak Area (n=5)≤ 1.0%Demonstrates autosampler precision and analyte stability during the run.

References

  • High-Throughput Screening of a Functional Human CXCL12-CXCR4 Signaling Axis in a Genetically Modified S. cerevisiae: Discovery of a Novel Up-Regulator of CXCR4 Activity. Frontiers in Cell and Developmental Biology. URL:[Link]

  • A Simple Copper(II)−l-Histidine System for Efficient Hydrolytic Cleavage of DNA. Inorganic Chemistry - ACS Publications. URL:[Link]

Method

Application Note: Utilizing (2-Carboxyphenyl) Phosphate in Advanced Enzyme Kinetics and Phosphatase Assays

Executive Summary In the field of enzymology and drug development, the accurate determination of kinetic parameters ( Km​ , Vmax​ , kcat​ ) relies heavily on the selection of appropriate reporter substrates. (2-Carboxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of enzymology and drug development, the accurate determination of kinetic parameters ( Km​ , Vmax​ , kcat​ ) relies heavily on the selection of appropriate reporter substrates. (2-Carboxyphenyl) phosphate (2-CPP) —also known as Fosfosal, salicylic acid phosphate, or o-carboxyphenyl phosphate (CAS: 6064-83-1)—is a highly specialized aryl phosphate ester used to quantify the activity of acid and alkaline phosphatases[1].

While p-nitrophenyl phosphate (pNPP) remains the ubiquitous standard, 2-CPP offers a critical mechanistic advantage: it enables the continuous, real-time spectrophotometric monitoring of acid phosphatases at low pH, bypassing the need for alkaline quenching steps[2]. This application note provides an in-depth mechanistic profile, comparative data, and a self-validating protocol for utilizing 2-CPP in robust enzyme kinetics studies.

Mechanistic Profiling & Chemical Causality

The Intramolecular Catalysis Advantage

The hydrolysis of aryl 2-carboxyphenyl phosphate anions is not a simple nucleophilic substitution. It is driven by intramolecular general acid/nucleophilic catalysis facilitated by the ionized ortho-carboxy group[3].

When the phosphatase enzyme binds 2-CPP, the spatial proximity of the ortho-carboxylate group to the phosphate ester allows it to participate directly in the transition state. This neighboring group participation stabilizes the pentacovalent phosphorus intermediate, resulting in a spontaneous hydrolysis rate enhancement of 107 to 1010 compared to standard diphenyl phosphates[3]. For kineticists, this means the substrate is highly reactive and highly specific, ensuring that the rate-limiting step observed is strictly the enzyme's catalytic turnover ( kcat​ ) rather than substrate recalcitrance.

Mechanism A (2-Carboxyphenyl) phosphate (2-CPP) B Enzyme-Substrate Complex (Catalytic Cleft) A->B Binding (k1) C Pentacovalent Intermediate (Intramolecular Catalysis) B->C Nucleophilic Attack D Salicylic Acid + Phosphate (Products) C->D Hydrolysis (kcat)

Fig 1: Mechanistic pathway of 2-CPP hydrolysis via intramolecular catalysis.

Solving the Acid Phosphatase "Endpoint" Problem

A fundamental limitation of using pNPP for Acid Phosphatase (optimal pH 4.0–5.0) is that its product, p-nitrophenol ( pKa​≈7.15 ), is colorless at acidic pH. To quantify activity, researchers must halt the reaction with a strong base (e.g., NaOH) to generate the yellow p-nitrophenolate anion. This restricts the assay to an endpoint format, which obscures non-linear reaction kinetics and increases pipetting errors.

The 2-CPP Solution: The hydrolysis of 2-CPP yields salicylic acid and inorganic phosphate. Salicylic acid possesses a distinct UV absorption maximum at 300 nm that remains stable and detectable at acidic pH[2]. Because the parent phosphate ester does not absorb significantly at 300 nm, researchers can monitor the reaction continuously in real-time, yielding highly accurate initial velocity ( v0​ ) measurements[4].

Comparative Analysis of Phosphatase Substrates

To assist in experimental design, the quantitative and qualitative traits of common phosphatase substrates are summarized below.

SubstrateTarget EnzymeDetection MethodWavelength / EmissionKey AdvantagePrimary Limitation
pNPP Acid & Alkaline PhosphataseAbsorbance405 nmUniversal standard, highly cost-effective.Requires alkaline pH for detection; forces endpoint assays for acid enzymes.
2-CPP Acid & Alkaline PhosphataseAbsorbance300 nmAllows continuous real-time assays at acidic pH. UV measurement at 300 nm can suffer from background protein absorbance.
CF-MUP Acid PhosphataseFluorescenceEm: ~450 nmUltra-high sensitivity for low-abundance targets[5].Expensive; requires specialized fluorometric instrumentation.

Experimental Protocol: Continuous Spectrophotometric Assay

The following methodology outlines a self-validating continuous assay for Acid Phosphatase using 2-CPP[4].

Reagent Preparation
  • Assay Buffer: 0.15 M Sodium Acetate buffer, pH 5.0. (Causality: Maintains the optimal protonation state for acid phosphatase while preventing base-catalyzed spontaneous hydrolysis of the substrate).

  • Substrate Solution: 3.65 mM 2-Carboxyphenyl phosphate in Assay Buffer. Prepare fresh daily and store on ice to minimize background hydrolysis[4].

  • Enzyme Solution: Dilute the target phosphatase in Assay Buffer to a concentration that yields a linear absorbance increase of 0.01 to 0.05 ΔA300​ /min.

Self-Validating Assay Workflow

Workflow S1 Step 1: Buffer & Substrate Setup (0.7 mL Buffer + 0.2 mL 2-CPP) S2 Step 2: Thermal Equilibration (Incubate at 25°C for 3-4 min) S1->S2 S3 Step 3: Blank Validation (Record background ΔA300/min) S2->S3 S4 Step 4: Enzyme Initiation (Add 0.1 mL Phosphatase & Mix) S3->S4 S5 Step 5: Kinetic Monitoring (Record ΔA300/min for 5 mins) S4->S5

Fig 2: Step-by-step experimental workflow for continuous spectrophotometric assay.

Step-by-Step Execution & Quality Control
  • Cuvette Setup: Pipette 0.7 mL of Assay Buffer and 0.2 mL of Substrate Solution into a UV-transparent quartz cuvette (1 cm path length)[4].

  • Thermal Equilibration: Place the cuvette in a temperature-controlled spectrophotometer set to 25°C. Wait 3–4 minutes. (Causality: Temperature fluctuations drastically alter kcat​ . Equilibration ensures adherence to Arrhenius principles).

  • System Validation (The Blank): Record the absorbance at 300 nm for 1 minute before adding the enzyme.

    • QC Check: Due to the intramolecular catalysis mechanism discussed in Section 2.1, 2-CPP exhibits a slight spontaneous hydrolysis rate. This background rate ( ΔAblank​/min ) must be recorded and subtracted from the final reaction rate[2].

  • Initiation: Add 0.1 mL of the Enzyme Solution. Mix rapidly by inversion.

  • Data Acquisition: Record the absorbance at 300 nm continuously for 3 to 5 minutes.

    • QC Check (Linearity): The reaction must remain linear. If the curve flattens, substrate depletion or product inhibition (by inorganic phosphate) is occurring. Dilute the enzyme and repeat.

Data Analysis & Kinetic Parameter Determination

To determine the initial velocity ( v0​ ) of the enzyme, apply the Beer-Lambert Law using the molar absorption coefficient ( ε ) of salicylic acid at 300 nm, which is approximately 3.5×103 M−1cm−1 (exact values may vary slightly based on buffer ionic strength; generating a standard curve of pure salicylic acid is recommended for absolute precision).

1. Calculate Corrected Rate: ΔAcorrected​/min=(ΔAtest​/min)−(ΔAblank​/min)

2. Convert to Enzymatic Units (Velocity): v0​(μmol/min)=ε×lΔAcorrected​/min×Vtotal​×106​

Where Vtotal​ is the total reaction volume (e.g., 1.0 mL), ε is the molar extinction coefficient, and l is the path length (1 cm).

3. Michaelis-Menten Modeling: By repeating the protocol across a titration of 2-CPP concentrations (e.g., 0.1 mM to 5.0 mM), researchers can plot v0​ versus [S] and fit the data to the Michaelis-Menten equation to derive Km​ and Vmax​ , providing a comprehensive kinetic profile of the phosphatase.

References

  • PubChem Compound Summary for CID 3418, Fosfosal. National Center for Biotechnology Information (NIH).[Link]

  • Recent Studies of Nucleophilic, General-Acid, and Metal Ion Catalysis of Phosphate Diester Hydrolysis. ResearchGate / ChemInform.[Link]

  • Practical Enzymology (Enzyme Analysis & Assays). ResearchGate.[Link]

  • Photoswitching of Enzyme Activity by Laser-Induced pH-Jump. ACS Publications.[Link]

Sources

Application

Spectrophotometric Determination of (2-Carboxyphenyl) Phosphate: Mechanisms, Protocols, and Applications

Introduction and Mechanistic Insights (2-Carboxyphenyl) phosphate, commonly known as Fosfosal or salicylic acid phosphate, is a versatile biochemical reagent widely utilized as a substrate for estimating phosphatase acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

(2-Carboxyphenyl) phosphate, commonly known as Fosfosal or salicylic acid phosphate, is a versatile biochemical reagent widely utilized as a substrate for estimating phosphatase activity and as a model compound for studying intramolecular acid-base catalysis[1]. In drug development, it is also evaluated as a highly soluble prodrug for inflammatory diseases.

Unlike the ubiquitous para-nitrophenyl phosphate (pNPP), the hydrolysis of fosfosal yields salicylic acid and inorganic orthophosphate (Pi)[2]. The presence of the ortho-carboxyl group is not merely structural; it actively participates in the cleavage of the ester bond. The ionized carboxy-group acts as an intramolecular nucleophile, providing a remarkable rate enhancement of 107 to 108 in hydrolysis compared to non-catalyzed equivalents[3]. This unique intramolecular catalysis makes fosfosal an excellent biomimetic substrate for modeling ribonuclease and phosphatase mechanisms.

From an analytical standpoint, the spectrophotometric determination of fosfosal relies on monitoring its degradation products. Salicylic acid exhibits a distinct UV absorption peak at 300 nm, allowing for continuous, real-time kinetic monitoring without the need for secondary coupling enzymes[2][4]. Alternatively, in complex biological matrices where UV background noise is high, salicylic acid can be complexed with Ferric ions (Fe³⁺) under acidic conditions to form a deep-purple tetraaqua-salicylatoiron(III) complex, measurable at 530 nm.

Pathway Fosfosal (2-Carboxyphenyl) phosphate (Substrate) Enzyme Phosphatase or Acid Hydrolysis Fosfosal->Enzyme Salicylic Salicylic Acid Enzyme->Salicylic Phosphate Inorganic Phosphate (Pi) Enzyme->Phosphate UV UV Detection (λ = 300 nm) Salicylic->UV Direct FeComplex Fe(III) Complexation (λ = 530 nm) Salicylic->FeComplex + Fe³⁺ Malachite Malachite Green (λ = 620 nm) Phosphate->Malachite + Molybdate

Enzymatic hydrolysis of Fosfosal and subsequent spectrophotometric detection modalities.

Quantitative Data and Reagent Specifications

To establish a self-validating assay system, it is critical to understand the spectral properties of the analytes and prepare reagents with high precision. Table 1 summarizes the optical properties exploited in these assays, while Table 2 outlines the standardized reagent formulations required for reproducible enzyme kinetics[4].

Table 1: Spectral and Physicochemical Properties of Assay Components

CompoundAssay Roleλmax (nm)Detection ModeAnalytical Advantage
Fosfosal Substrate~230N/AHigh aqueous solubility; stable at neutral pH[1].
Salicylic Acid Primary Product300Direct UVAllows continuous kinetic monitoring without stopping[4].
Fe(III)-Salicylate Derivatized Product530ColorimetricShifts detection to visible range; avoids UV matrix interference.
Orthophosphate Secondary Product620 / 820ColorimetricValidates stoichiometry via Malachite Green or Molybdate assays.

Table 2: Standardized Reagent Preparation

ReagentFinal ConcentrationPreparation Instructions
Acetate Buffer 0.15 M (pH 5.0)Dissolve sodium acetate in diH₂O; adjust to pH 5.0 with glacial acetic acid[4].
Fosfosal Stock 3.65 mMDissolve 80 mg of Fosfosal (MW = 218.1 g/mol ) in 100 mL of diH₂O[4].
Fe(III) Stop Solution 1% (w/v)Dissolve 1 g of Fe(NO₃)₃ in 100 mL of 0.1 M HCl. Store in an amber bottle.

Experimental Protocols

The following methodologies provide step-by-step instructions for both continuous and endpoint spectrophotometric determinations. The continuous UV assay is ideal for purified enzyme kinetics, whereas the endpoint colorimetric assay is superior for crude lysates or high-throughput screening.

Protocol A: Continuous UV Determination (Kinetic Assay)

This protocol directly measures the rate of salicylic acid formation. The causality behind selecting 300 nm is the high differential molar extinction coefficient ( Δϵ ) between the substrate and the product at this wavelength[2].

  • Spectrophotometer Setup: Turn on the UV spectrophotometer and set the wavelength to 300 nm. Ensure the temperature controller is set to 25 °C.

  • Cuvette Preparation: Pipette 0.7 mL of 0.15 M Acetate buffer (pH 5.0) into a 1-cm pathlength quartz cuvette[4].

  • Substrate Addition: Add 0.2 mL of the 3.65 mM Fosfosal stock solution to the cuvette[4].

  • Equilibration: Mix thoroughly by inversion and incubate the cuvette in the spectrophotometer for 3 minutes to reach thermal equilibrium (25 °C)[4].

  • Blanking: Zero the spectrophotometer against this substrate-buffer mixture. (Note: This self-validates the assay by subtracting any baseline auto-hydrolysis of the substrate).

  • Initiation: Rapidly add 0.1 mL of the enzyme solution (e.g., Acid Phosphatase)[4]. Mix immediately.

  • Measurement: Record the absorbance at 300 nm continuously for 3 to 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol B: Endpoint Colorimetric Determination (Fe³⁺ Complexation)

This protocol utilizes acidic Ferric Nitrate. The low pH serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it provides the optimal acidic environment for the Fe³⁺ ions to coordinate with the hydroxyl and carboxyl groups of salicylic acid, forming a purple complex.

  • Reaction Setup: In a microcentrifuge tube, combine 0.7 mL of Acetate buffer and 0.2 mL of Fosfosal stock.

  • Initiation: Add 0.1 mL of enzyme solution and incubate at 37 °C for exactly 15 minutes.

  • Termination & Derivatization: Add 1.0 mL of the 1% Fe(III) Stop Solution. Vortex vigorously for 5 seconds. The solution will turn purple if salicylic acid is present.

  • Clarification: If using crude lysates, centrifuge at 10,000 x g for 2 minutes to pellet precipitated proteins.

  • Measurement: Transfer the supernatant to a standard cuvette and measure the absorbance at 530 nm against a reagent blank (buffer + substrate + Fe(III) solution, with enzyme added after the stop solution).

Workflow Start Prepare 3.65 mM Fosfosal Stock Split Select Assay Modality Start->Split UV_Path Protocol A: Continuous UV Split->UV_Path Color_Path Protocol B: Endpoint Colorimetric Split->Color_Path UV_Step1 Mix Buffer + Substrate in Quartz Cuvette UV_Path->UV_Step1 Color_Step1 Incubate Buffer + Substrate + Enzyme at 37°C Color_Path->Color_Step1 UV_Step2 Add Enzyme & Mix UV_Step1->UV_Step2 UV_Step3 Read Absorbance at 300 nm (Kinetic Mode) UV_Step2->UV_Step3 Color_Step2 Add 1% Fe(NO3)3 in HCl (Stops Reaction & Develops Color) Color_Step1->Color_Step2 Color_Step3 Read Absorbance at 530 nm (Endpoint Mode) Color_Step2->Color_Step3

Experimental workflow for continuous UV and endpoint colorimetric determination of Fosfosal.

References

  • Intramolecular Acid-Base Catalysis of a Phosphate Diester: Modeling the Ribonuclease Mechanism Journal of the American Chemical Society[Link]

  • Hydrolysis of aryl 2-carboxyphenyl phosphate esters Journal of the Chemical Society B: Physical Organic [Link]

  • 3 Enzyme Assays - Practical Enzymology Wiley-Blackwell [Link]

  • Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase Nano Machines Lab [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Crystallization of (2-Carboxyphenyl) Phosphate

Abstract (2-Carboxyphenyl) phosphate, also known as Fosfosal, is a critical reagent used as a substrate for acid phosphatase assays and as an anti-inflammatory agent.[1] The purity of this compound is paramount for relia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Carboxyphenyl) phosphate, also known as Fosfosal, is a critical reagent used as a substrate for acid phosphatase assays and as an anti-inflammatory agent.[1] The purity of this compound is paramount for reliable experimental results and for ensuring safety and efficacy in drug development contexts. This document provides a comprehensive guide to the purification of (2-Carboxyphenyl) phosphate through recrystallization, a fundamental technique for isolating and enhancing the purity of solid organic compounds.[2] We detail two robust protocols, a single-solvent and a two-solvent system, and outline the necessary validation techniques to confirm the final product's purity. This guide is intended for researchers, chemists, and quality control professionals requiring a high-purity, crystalline form of (2-Carboxyphenyl) phosphate.

Introduction and Physicochemical Foundation

The principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, either remain insoluble in the hot solvent or are highly soluble at cold temperatures, allowing for their physical separation from the desired product as it crystallizes.

(2-Carboxyphenyl) phosphate is a white to cream crystalline solid that is soluble in water.[1][3] This high water solubility presents both an opportunity and a challenge for purification, making water a primary candidate for single-solvent recrystallization but also suggesting that a two-solvent system may be necessary to maximize yield.

Table 1: Physicochemical Properties of (2-Carboxyphenyl) Phosphate

PropertyValueSource(s)
Molecular Formula C₇H₇O₆P[1][3]
Molecular Weight 218.101 g/mol [1]
Appearance White to cream crystals or crystalline powder[4][5][6]
Melting Point 154 - 166 °C (range varies by purity and source)[1][4][5]
Solubility Soluble in water[1][3]
Storage Store in a cool, dry, well-ventilated place; -20°C recommended[1][7]

General Purification & Crystallization Workflow

The overall process involves dissolving the crude material, removing impurities, inducing crystallization, and isolating the pure product. Each step is critical for achieving high purity and recovery.

G cluster_prep Dissolution & Impurity Removal cluster_cryst Crystallization cluster_iso Isolation & Drying crude Crude (2-CP)P dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling (To maximize yield) cool->ice_bath vac_filter Vacuum Filtration (e.g., Büchner Funnel) ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline (2-CP)P dry->pure

Caption: General workflow for the recrystallization of (2-Carboxyphenyl) phosphate.

Detailed Recrystallization Protocols

Safety Precaution: Before starting, review the Safety Data Sheet (SDS).[3][4][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] All heating steps should be performed in a well-ventilated chemical fume hood.

Protocol 1: Single-Solvent Recrystallization from Water

This protocol is ideal for crude material with good solubility in hot water and when impurities are significantly less soluble or highly soluble at cold temperatures.

Materials:

  • Crude (2-Carboxyphenyl) phosphate

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution: Place the crude (2-Carboxyphenyl) phosphate into an Erlenmeyer flask. Add a minimal amount of deionized water and a stir bar. Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.[8] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur.[2]

  • Impurity Removal (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[9] Causality: Slow cooling promotes the formation of larger, more pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[8]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor that contains dissolved impurities.[8] Causality: The solvent must be cold to avoid dissolving the purified crystals during the washing step.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying, in a low-temperature oven, or for best results, in a vacuum desiccator.

Protocol 2: Two-Solvent Recrystallization (Water/Isopropanol System)

This method is often more effective, especially for highly water-soluble compounds, as it allows for finer control over the saturation point. Here, water acts as the "good" solvent in which the compound is soluble, and isopropanol acts as the "poor" or "anti-solvent" in which the compound is insoluble.

Materials:

  • Same as Protocol 1, with the addition of Isopropanol (IPA).

Methodology:

  • Dissolution: In a fume hood, dissolve the crude (2-Carboxyphenyl) phosphate in the minimum amount of hot deionized water in an Erlenmeyer flask, as described in Protocol 1.

  • Induce Cloudiness: While the solution is still hot, add isopropanol dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated and on the verge of precipitation.

  • Re-solubilize: Add a few drops of hot water to just re-dissolve the precipitate, resulting in a clear, saturated solution at the boiling point.

  • Crystallization & Isolation: Follow steps 3 through 7 from Protocol 1. For the washing step (Step 6), use a cold mixture of water and isopropanol (in the same approximate ratio that induced crystallization) to prevent the crystals from dissolving.

Purification Validation and Quality Control

A successful purification must be verified. The following methods provide a self-validating system to confirm the purity of the final product.

Table 2: Analytical Techniques for Purity Assessment

TechniquePrinciple & PurposeExpected Result for High Purity
Melting Point Analysis Pure crystalline solids have a sharp, well-defined melting point. Impurities depress and broaden the melting range.A narrow melting range (e.g., < 2 °C) consistent with literature values (154-166 °C).[1][4][5]
HPLC Assay High-Performance Liquid Chromatography separates the main compound from impurities. Purity is determined by the relative area of the main peak.A single major peak with a purity value of ≥98%.[5]
Aqueous Acid-Base Titration The acidic functional groups (carboxylic and phosphate) are titrated with a standardized base to determine the molar quantity and thus purity.Purity assay between 97.5% and 102.5%.[5][6]
Phosphate Determination A colorimetric method, such as the molybdenum blue method, can quantify the phosphate content after appropriate sample preparation.[10]Phosphate content consistent with the molecular formula of the pure compound.

Troubleshooting Common Crystallization Issues

ProblemPotential CauseRecommended Solution
No Crystals Form Solution is not saturated (too much solvent); compound is too soluble even when cold.Boil off some solvent to increase concentration. If that fails, try the two-solvent method. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[2]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to melt before dissolving and separate as a liquid.Add more of the "good" solvent to lower the saturation temperature. Ensure the solution cools slowly to allow crystals to form above the compound's melting point.
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.[8]
Colored Product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.

References

  • Recrystallization. University of California, Los Angeles (UCLA) - Chemistry Department. [Link]

  • SOP: CRYSTALLIZATION. The City University of New York (CUNY). [Link]

  • Solubilities of 2-Carboxyethylphenylphosphinic Acid and 4-Carboxyphenylphenylphosphinic Acid in Water. ACS Publications - Journal of Chemical & Engineering Data. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate... National Center for Biotechnology Information (NCBI). [Link]

  • Heteropolyacid-Catalyzed Phosphorylation of Secondary Aromatic Alcohols... ACS Publications. [Link]

  • Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

  • 2-Carboxyphenyl phosphate, 98%, Thermo Scientific - Chemicals. Fisher Scientific Korea. [Link]

  • 2-Carboxyphenyl phosphate, 98% - Thermo Scientific Chemicals. Fisher Scientific. [Link]

  • Aspirin - Wikipedia. Wikipedia. [Link]

  • Determination of Phosphate. USDA Food Safety and Inspection Service. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Understanding the Different Phosphorus Tests. Hach. [Link]

  • Spectrophotometric determination of phosphate in matrices from sequential leaching of sediments. Archimer - Ifremer. [Link]

Sources

Application

Advanced Isotopic Labeling of (2-Carboxyphenyl) Phosphate: A ^31P NMR Guide to Mechanistic Enzymology

Executive Summary Understanding the precise mechanisms of phosphoryl transfer is a cornerstone of modern drug development, particularly in the design of kinase inhibitors, phosphatase substrates, and nucleotide prodrugs....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise mechanisms of phosphoryl transfer is a cornerstone of modern drug development, particularly in the design of kinase inhibitors, phosphatase substrates, and nucleotide prodrugs. (2-Carboxyphenyl) phosphate—commonly known as salicyl phosphate—serves as a premier model compound for studying intramolecular general acid and nucleophilic catalysis[1].

This application note provides a comprehensive, self-validating methodology for the ^18O isotopic labeling of (2-carboxyphenyl) phosphate and the subsequent tracking of its hydrolytic fate using high-resolution ^31P Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the ^18O-induced isotopic shift on ^31P nuclei, researchers can definitively distinguish between P–O and C–O bond cleavage pathways without the need for radioactive tracers[2].

Mechanistic Rationale: The Physics of ^18O-^31P Isotope Shifts

The analytical power of this protocol relies on the subtle quantum mechanical effects of isotopic substitution. When an ^16O atom directly bonded to a phosphorus atom is replaced by the heavier ^18O isotope, the zero-point vibrational energy of the P–O bond decreases. This alteration subtly increases the shielding of the ^31P nucleus, resulting in an upfield chemical shift[3].

Why ^18O over ^17O? While ^17O is also an NMR-active isotope, it possesses a nuclear spin of I = 5/2. The quadrupolar nature of the ^17O nucleus causes severe line broadening of the adjacent ^31P signal due to scalar relaxation. In contrast, ^18O has a nuclear spin of I = 0. It does not couple with the ^31P nucleus, leaving the ^31P resonance sharp and easily integratable, while still imparting a measurable isotopic shift (Δδ ≈ -0.020 to -0.025 ppm per ^18O atom)[2][3].

In the case of (2-carboxyphenyl) phosphate, the ortho-carboxyl group acts as an intramolecular nucleophile, attacking the phosphorus center to form a transient 5-membered cyclic acyl phosphate intermediate, which subsequently hydrolyzes[4]. By conducting this hydrolysis in H₂^18O, or by synthesizing the phosphate with ^18O labels, the exact trajectory of the oxygen atoms can be mapped.

Experimental Workflow Visualization

Workflow A 1. Phosphorylation Methyl Salicylate + POCl3 B 2. Isotopic Labeling Hydrolysis with H2(18)O A->B C 3. Deprotection Yielding Labeled Salicyl Phosphate B->C D 4. Kinetic Assay Hydrolysis under Controlled pH C->D E 5. High-Res 31P NMR Inverse Gated Decoupling D->E F 6. Mechanistic Deduction Quantification of P-O Cleavage E->F

Fig 1. Workflow for synthesis, ^18O labeling, and ^31P NMR analysis of salicyl phosphate.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of ^18O-Labeled (2-Carboxyphenyl) Phosphate

Causality Note: We utilize methyl salicylate rather than free salicylic acid to prevent competitive phosphorylation of the carboxylate group. Dichloromethane (CH₂Cl₂) is chosen to strictly exclude ambient ^16O moisture, which would dilute the isotopic enrichment.

Step-by-Step Methodology:

  • Phosphorylation: Dissolve 10 mmol of methyl salicylate and 12 mmol of triethylamine in 20 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool to 0 °C.

  • Dropwise, add 11 mmol of phosphorus oxychloride (POCl₃). Stir for 2 hours at room temperature to form the phosphorodichloridate intermediate.

  • Isotopic Incorporation: Evaporate the solvent under reduced pressure to remove excess POCl₃. Re-dissolve the residue in 10 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Slowly inject 25 mmol of H₂^18O (97 atom % enrichment) mixed with 25 mmol of pyridine. Stir for 4 hours. This step hydrolyzes the P–Cl bonds, installing the ^18O isotopes directly onto the phosphorus center.

  • Deprotection: Add 30 mL of 1 M NaOH (in standard H₂O) and stir for 12 hours at room temperature to hydrolyze the methyl ester.

  • Isolation: Acidify the mixture to pH 1.0 using 1 M HCl. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the crude ^18O-labeled (2-carboxyphenyl) phosphate. Recrystallize from ethanol/water.

Validation Checkpoint 1: Analyze the synthesized compound via High-Resolution Mass Spectrometry (HRMS). The presence of the [M-H]⁻ ion shifted by +4 Da (assuming di-^18O labeling) confirms successful isotopic incorporation before proceeding to NMR.

Protocol 2: High-Resolution ^31P NMR Acquisition

Causality Note: Standard proton decoupling utilizes the Nuclear Overhauser Effect (NOE), which can artificially inflate the integration of phosphorus signals. Because we need strict quantitative integration of the isotopologues, we must use an inverse-gated decoupling sequence.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the labeled (2-carboxyphenyl) phosphate in 0.5 mL of D₂O (for spectrometer lock).

  • Internal Standard: Add a coaxial capillary containing 85% H₃PO₄ (set to 0.00 ppm) or 10 mM trimethyl phosphate (TMP) as a reference.

  • Spectrometer Setup: Use a spectrometer with a minimum proton frequency of 400 MHz (162 MHz for ^31P) to ensure adequate dispersion of the isotopic shifts.

  • Pulse Sequence: Select an inverse-gated ^1H decoupling sequence (zgig on Bruker systems).

  • Relaxation Delay (D1): Set D1 to at least 5 × T₁ of the phosphorus nucleus (typically 10–15 seconds for phosphate monoesters) to ensure complete relaxation and accurate quantitation.

  • Acquisition: Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio (SNR > 100:1), which is critical for resolving the ~0.02 ppm splitting.

Protocol 3: Kinetic Hydrolysis Assay
  • Prepare a 50 mM buffer solution (e.g., Acetate buffer for pH 4.0, or HEPES for pH 7.0) in D₂O.

  • Dissolve the labeled substrate to a final concentration of 5 mM.

  • Incubate in the NMR probe at a strictly controlled temperature (e.g., 39 °C)[4].

  • Acquire ^31P NMR spectra at 10-minute intervals over 12 hours.

  • Monitor the disappearance of the substrate peak (~ -1.5 ppm) and the appearance of the inorganic phosphate product peak (~ 0.0 to 2.0 ppm, highly pH-dependent).

Validation Checkpoint 2: The sum of the integrations of the substrate and product peaks must remain constant throughout the kinetic run. A deviation indicates precipitation or the formation of an unobserved intermediate.

Data Interpretation & Quantitative Analysis

The ^31P NMR spectrum will reveal a multiplet for the phosphate signal, representing a statistical distribution of isotopologues based on the enrichment level of the H₂^18O used.

Table 1: Expected ^31P NMR Isotopic Shifts for Phosphate Species

Phosphate SpeciesIsotopic CompositionRelative ^31P Shift (Δδ)Mechanistic Significance
Unlabeled[P(^16O)₄]0.000 ppm (Reference)Baseline / Contamination
Mono-^18O Labeled[P(^16O)₃(^18O)₁]-0.020 to -0.025 ppmSingle P–^18O bond formed
Di-^18O Labeled[P(^16O)₂(^18O)₂]-0.040 to -0.050 ppmTwo P–^18O bonds formed
Tri-^18O Labeled[P(^16O)₁(^18O)₃]-0.060 to -0.075 ppmExtensive isotopic exchange

Note: The exact shift magnitude is slightly dependent on the pH and the protonation state of the phosphate group.

Mechanistic Deduction: If (2-carboxyphenyl) phosphate is hydrolyzed in H₂^18O, the observation of a mono-^18O labeled inorganic phosphate product strictly dictates that cleavage occurred at the P–O bond (nucleophilic attack by water or the adjacent carboxylate on the phosphorus center). If the product is exclusively unlabeled inorganic phosphate, it indicates C–O bond cleavage. For salicyl phosphate, the data will overwhelmingly support P–O cleavage driven by intramolecular carboxylate participation[4].

Translational Applications in Drug Development

The principles governing the rapid, intramolecularly catalyzed hydrolysis of (2-carboxyphenyl) phosphate are not merely academic. Drug development professionals utilize this exact mechanism to design nucleotide prodrugs.

For instance, highly polar antiviral nucleotides (like AZT-monophosphate) exhibit poor cellular permeability. By masking the phosphate group as a salicyl phosphate derivative, the molecule becomes lipophilic enough to cross cell membranes. Once in the physiological environment, the neighboring carboxylate group acts as an intramolecular catalyst, rapidly hydrolyzing the ester to release the active nucleotide drug[5]. Understanding the precise kinetics and P-O cleavage mechanisms via ^18O-^31P NMR allows medicinal chemists to tune the release rates of these prodrugs by modifying the electronics of the aromatic ring.

References

  • Participation of Two Carboxyl Groups in Phosphodiester Hydrolysis. 1. Hydrolysis of Bis(2-carboxyphenyl) Phosphate Journal of the American Chemical Society[Link]

  • Isotopic oxygen-18 shifts in phosphorus-31 NMR of adenine nucleotides synthesized with oxygen-18 in various positions Journal of the American Chemical Society[Link]

  • The effect of 17O and the magnitude of the 18O-isotope shift in 31P nuclear magnetic resonance spectroscopy Journal of the Chemical Society, Chemical Communications (via ResearchGate)[Link]

  • Neighboring Group Catalysis in the Design of Nucleotide Prodrugs Journal of Medicinal Chemistry[Link]

  • Intramolecular General Acid Catalysis of Phosphate Transfer. Nucleophilic Attack by Oxyanions on the PO32- Group Journal of the American Chemical Society[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peak Shape for (2-Carboxyphenyl) Phosphate in HPLC

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of (2-Carboxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of (2-Carboxyphenyl) phosphate. This guide, structured in a comprehensive question-and-answer format, is designed to provide you, our fellow scientists, with actionable insights and field-proven protocols to diagnose and resolve issues of poor peak shape, ensuring the integrity and reproducibility of your HPLC data.

Frequently Asked Questions (FAQs)

Q1: What are the typical peak shape problems I might encounter with (2-Carboxyphenyl) phosphate and why are they a concern?

A1: When analyzing (2-Carboxyphenyl) phosphate, you may observe several types of peak distortion, most commonly peak tailing, but also fronting or splitting. An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1] Distortions like tailing, where the back half of the peak is broader than the front, can significantly compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor analytical reproducibility.[1] These issues are quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect peak, and values greater than 1.2 suggest a potential problem.[1]

Q2: My (2-Carboxyphenyl) phosphate peak is tailing significantly. What is the most probable cause?

A2: For a molecule like (2-Carboxyphenyl) phosphate, which contains both a carboxylate and a phosphate group, the most probable cause of peak tailing is secondary interactions within your HPLC system. These interactions can be broadly categorized into two main types:

  • Chelation with Metal Surfaces: This is a primary concern for phosphorylated compounds.[2][3][4] The phosphate moiety is an excellent metal chelator and can interact strongly with metal ions (e.g., iron, nickel, chromium) present in standard stainless steel HPLC components, including the column body, frits, and connecting tubing.[2][5][6] This interaction leads to adsorption of the analyte, resulting in delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.[2][5] In severe cases, it can also cause a significant loss in signal intensity and low sample recovery.[2]

  • Silanol Interactions: If you are using a silica-based reversed-phase column, residual silanol groups (Si-OH) on the silica surface can be a source of secondary interactions.[1][7] At mobile phase pH values above 3, these silanol groups can become deprotonated (Si-O⁻) and interact ionically with any positively charged sites on your molecule or through hydrogen bonding, leading to peak tailing.[7][8]

dot graph TD { subgraph "Primary Causes of Peak Tailing for (2-Carboxyphenyl) phosphate" A["(2-Carboxyphenyl) phosphate Analyte"] --> B{"HPLC System Components"}; B --> C["Standard Stainless Steel Hardware (Column, Frits, Tubing)"]; B --> D["Silica-Based Stationary Phase"]; C --> E["Metal Ions (Fe²⁺, Cr³⁺, Ni²⁺)"]; D --> F["Residual Silanol Groups (Si-OH)"]; A -- "Phosphate & Carboxylate Groups" --> E; E -- "Chelation/Adsorption" --> G["Peak Tailing & Low Recovery"]; A -- "Analyte Functional Groups" --> F; F -- "Secondary Ionic/Polar Interactions" --> G; end

} caption: "Interaction pathways leading to peak tailing."

Troubleshooting & Optimization Guides

Q3: How can I diagnose and mitigate metal chelation effects?

A3: Diagnosing metal chelation as the root cause involves a systematic process of elimination. If you observe poor peak shape, low recovery, and decreased sensitivity, especially with low concentrations of your analyte, metal interaction is highly likely.[2][9]

Step-by-Step Mitigation Protocol:

  • System Passivation: Before considering hardware changes, a temporary solution is to passivate your existing stainless steel system. This involves flushing the system with an agent that will itself bind to the active metal sites.

    • Protocol: Prepare a solution of 0.5-1% phosphoric acid in 10% acetonitrile/water.[10] Disconnect the column and flush the entire HPLC system (from the pump to the detector) with this solution for 30-60 minutes at a low flow rate (e.g., 0.2 mL/min). Afterwards, flush thoroughly with your mobile phase until the baseline is stable. This procedure can temporarily reduce the active sites available for chelation.[5][10]

  • Use of Mobile Phase Additives: Incorporating a competing chelating agent into your mobile phase can be effective.

    • Recommendation: Add a low concentration (e.g., 5 µM) of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or medronic acid to your mobile phase. These additives will preferentially bind to the metal sites in the flow path, masking them from your analyte.

  • Hardware Upgrade (The Definitive Solution): The most robust and long-term solution is to eliminate the source of metal ions.

    • Recommendation: Switch to "bio-inert" or "metal-free" HPLC columns and systems.[3] These systems utilize PEEK-lined stainless steel or other passivated materials for the column hardware, frits, and tubing, which significantly reduces or eliminates the interaction between phosphorylated analytes and metal surfaces.[2][3][11] Studies have shown dramatic improvements in peak shape, area, and sensitivity when using such inert hardware for phosphorylated compounds.[3][4][12]

Mitigation StrategyPrincipleAdvantagesDisadvantages
System Passivation Temporarily block active metal sites with a strong acid.[5]Low cost; uses existing hardware.Temporary effect; needs to be repeated.
Mobile Phase Additives Introduce a competing chelator to mask metal sites.Easy to implement.May affect MS detection; adds complexity.
Inert Hardware Eliminate metal surfaces from the sample flow path.[2][3]Permanent solution; significant improvement in data quality.[3]Higher initial investment.
Q4: My peak shape is still poor after addressing potential metal interactions. How should I optimize my mobile phase?

A4: Mobile phase optimization is critical, particularly managing the pH to control the ionization state of both your analyte and the column's stationary phase.

Systematic Approach to Mobile Phase Optimization:

  • Understand Your Analyte's pKa: (2-Carboxyphenyl) phosphate has multiple ionizable groups. The carboxylic acid has a pKa around 3-4, and the phosphate group has pKa values around 2.15 and 7.20.[13][14] The ionization state of these groups will change dramatically with pH, affecting retention and interaction with the stationary phase.

  • Control the pH with an Appropriate Buffer: The goal is to operate at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic form.[15]

    • Low pH Approach (pH ~2.5-3.0): At a low pH, the carboxylic acid will be protonated (less polar), and the residual silanol groups on the column will also be protonated (Si-OH), which minimizes secondary ionic interactions.[7][16] A phosphate buffer is an excellent choice in this range as its first pKa is around 2.15, providing good buffering capacity between pH 1.15 and 3.15.[13][14]

    • Buffer Selection: Always choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[14] For a target pH of 2.5, a 10-25 mM potassium phosphate buffer is a good starting point.[16]

    • Preparation: Always prepare the aqueous buffer and adjust the pH before adding the organic modifier. Adding organic solvent first will give an inaccurate pH reading.[13]

  • Evaluate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They can influence peak shape differently due to their unique interactions. If you are using acetonitrile and still see tailing, try substituting it with methanol, or vice versa, as this can alter selectivity and potentially improve peak shape.[17]

dot graph TD { subgraph "Mobile Phase Optimization Workflow" A["Start: Poor Peak Shape"] --> B{"Identify pKa values of (2-Carboxyphenyl) phosphate"}; B --> C{"Select Target Mobile Phase pH"}; C --> D["Low pH (~2.5) to suppress silanol & carboxylate ionization"]; C --> E["Mid/High pH (requires high-purity, end-capped column)"]; D --> F{"Choose Buffer with pKa ≈ Target pH (e.g., Phosphate, pKa1 ~2.15)"}; F --> G{"Prepare Aqueous Buffer (10-25 mM) & Adjust pH"}; G --> H{"Add Organic Modifier (ACN or MeOH)"}; H --> I["Equilibrate Column & Inject Sample"]; I --> J{"Evaluate Peak Shape (Tailing Factor)"}; J -- "Tf > 1.2" --> K{"Adjust pH slightly or change organic modifier"}; K --> I; J -- "Tf ≤ 1.2" --> L["End: Optimized Peak Shape"]; end

} caption: "A systematic workflow for mobile phase optimization."

Q5: Could my column be the problem, and how do I check its health?

A5: Absolutely. Column degradation or an inappropriate column choice can be a major source of peak shape issues.

  • Column Choice: For polar, acidic compounds like (2-Carboxyphenyl) phosphate, it is advisable to use a modern, high-purity, end-capped C18 or a polar-embedded column.[8] End-capping deactivates many of the residual silanol groups, reducing tailing.[8]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing. A void at the column inlet, caused by the collapse of the packing material, can also lead to peak distortion.[7][16]

  • Column Health Check Protocol:

    • Benchmark Performance: When you first receive a new column, run a standard of your analyte or a quality control mixture and record the retention time, peak shape (Tf), and efficiency (plate count). This gives you a benchmark for future comparisons.[16]

    • Troubleshooting Test: If you suspect the column is the issue, run the benchmark test again. If the performance has significantly degraded (e.g., Tf has increased, plate count has dropped), the column is likely the problem.[16]

    • Flushing and Regeneration: Try to regenerate the column. Disconnect the column from the detector and flush it with a series of strong solvents. A typical sequence for a reversed-phase column is to wash with water, then isopropanol, then hexane, then isopropanol again, and finally with your mobile phase organic solvent before re-equilibrating with the mobile phase. Always check the column manufacturer's instructions for recommended regeneration procedures.

Q6: I'm seeing split peaks. What does this indicate?

A6: Peak splitting usually points to a problem occurring before or at the very beginning of the separation process.[18] Common causes include:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte band to spread and distort as it enters the column, leading to a split or fronting peak.[1][18] Solution: As a best practice, always try to dissolve your sample in the initial mobile phase or a weaker solvent.[1][18]

  • Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be delivered unevenly to the stationary phase.[18] Solution: Use an in-line filter before the column and always filter your samples and mobile phases.[13][19] You can also try back-flushing the column (if the manufacturer allows) to dislodge particulates from the frit.[7][18]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[16][18] This often requires column replacement.

References

  • LCGC International. (2020). Metal-Free Columns Significantly Improve Peak Shape, Recovery, and Sensitivity for Phosphorylated Compounds. Retrieved from [Link]

  • Element Lab Solutions. (2025). Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Phenomenex. (2020). Ideal Mobile Phase Preparation for Analysis. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Why use buffers and additives in reversed-phase HPLC or LC-MS?. Retrieved from [Link]

  • Sakamaki, H., Uchida, T., Lim, L. W., & Takeuchi, T. (2015). Evaluation of column hardware on liquid chromatography-mass spectrometry of phosphorylated compounds. Journal of Chromatography A, 1381, 125–131. Retrieved from [Link]

  • Wilson, G., Muraco, F., & Dolan, J. W. (2018). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1532, 119-130. Retrieved from [Link]

  • KNAUER. (2026). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from [Link]

  • Wakamatsu, A., Morimoto, K., Shimizu, M., & Kudoh, S. (2005). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. Journal of Separation Science, 28(14), 1823-30. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (2015). Evaluation of column hardware on liquid chromatography–mass spectrometry of phosphorylated compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Scientific Glass, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026). Phosphate Precipitation in HPLC Columns. Retrieved from [Link]

  • Google Patents. (2022). WO2022064447A1 - Chromatographic hardware improvements for the separation of reactive molecules.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation. Retrieved from [Link]

  • Hamilton Company. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from [Link]

  • Oxford Academic. (2016). Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Retrieved from [Link]

  • Sartorius. (n.d.). Sample Preparation for Analytical Quality Control. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Pall Corporation. (n.d.). HPLC and Chromatography Sample Prep. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield of (2-Carboxyphenyl) Phosphate

Welcome to the Technical Support Center for the synthesis, extraction, and purification of (2-Carboxyphenyl) phosphate (commonly known as salicyl phosphate). This compound is a critical substrate for acid phosphatase ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, extraction, and purification of (2-Carboxyphenyl) phosphate (commonly known as salicyl phosphate). This compound is a critical substrate for acid phosphatase assays and a foundational intermediate in the design of nucleotide prodrugs[1].

Due to its unique structural properties, researchers frequently experience catastrophic yield losses during the aqueous extraction phase. This guide provides the mechanistic causality behind these failures, a self-validating experimental protocol, and a troubleshooting matrix to ensure maximum recovery and purity.

Core Mechanistic Insight: The "Danger Zone" of Yield Loss

To optimize the extraction yield of (2-Carboxyphenyl) phosphate, you must first understand why it degrades. The molecule is notoriously unstable in mildly acidic aqueous solutions due to intramolecular general acid catalysis [2].

When the pH of the extraction medium is between 3 and 6, the phosphate group exists as a monoanion. In this state, the adjacent (ortho) carboxyl group is perfectly positioned to act as an internal catalyst. It attacks the phosphorus atom, forming a highly unstable acyl phosphate intermediate that rapidly hydrolyzes into salicylic acid and inorganic phosphate[1].

The Golden Rule of Salicyl Phosphate Extraction: Never allow the product to linger in the pH 3–6 range. The compound is highly stable when fully protonated (pH < 2) or fully deprotonated (pH > 8)[3].

Mechanism StableAcid Stable Species Fully Protonated (pH < 2) Monoanion Reactive Monoanion (pH 3 - 6) StableAcid->Monoanion pH Shift Attack Intramolecular Attack Ortho-Carboxyl on Phosphorus Monoanion->Attack AcylPhos Acyl Phosphate Intermediate Attack->AcylPhos Degradation Hydrolyzed Products Salicylic Acid + Pi AcylPhos->Degradation H2O StableBase Stable Species Fully Deprotonated (pH > 8) StableBase->Monoanion pH Shift

Degradation pathway of salicyl phosphate via intramolecular general acid catalysis at pH 5.

Quantitative Data: pH vs. Stability Profile

The following table summarizes the causal relationship between the pH of your extraction solvent, the predominant ionic species, and the resulting half-life of the product. Use this data to dictate your extraction parameters.

pH RangePredominant SpeciesRelative StabilityApprox. Half-life (25°C)Extraction Recommendation
< 2.0 Fully protonated (Neutral)High> 24 hoursRecommended (Acidic Workup)
3.0 - 6.0 MonoanionVery Low< 30 minutesAVOID (Maximum Hydrolysis)
7.0 - 10.0 Dianion / TrianionHigh> 48 hoursRecommended (Basic Workup)

Step-by-Step Methodology: High-Yield Extraction Protocol

This protocol utilizes an acidic quench and extraction to bypass the degradation pathway. It is designed as a self-validating system : built-in checkpoints ensure that if a step fails, you will know immediately before proceeding.

Phase 1: Quenching the Phosphorylation Reaction
  • Preparation: Following the phosphorylation of salicylic acid using phosphorus oxychloride ( POCl3​ ) in dichloromethane (DCM)[1], prepare a vigorously stirring bath of crushed ice and 1M HCl .

  • The Quench: Dropwise, add the crude phosphorodichloridate reaction mixture into the ice-acid bath.

  • Validation Checkpoint 1 (pH): Keep a calibrated pH probe in the aqueous phase. The pH must remain below 2.0 at all times. If it rises above 2.0, immediately add concentrated HCl .

  • Validation Checkpoint 2 (Temperature): The internal temperature must not exceed 5°C. Kinetic energy drives the intramolecular attack; keeping the solution near 0°C suppresses degradation even if localized pH gradients temporarily hit the danger zone.

Phase 2: Organic Extraction
  • Phase Separation: Transfer the cold biphasic mixture to a pre-chilled separatory funnel.

  • Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) ( 3×50 mL). The fully protonated (2-Carboxyphenyl) phosphate will partition into the organic layer.

  • Washing: Wash the combined organic layers once with ice-cold saturated brine to remove residual HCl without significantly altering the pH.

  • Validation Checkpoint 3 (TLC): Spot the organic layer on a silica TLC plate alongside a pure salicylic acid standard. Develop in EtOAc/MeOH/H2O (7:2:1). The intact phosphate ester will remain near the baseline ( Rf​<0.1 ), while degraded salicylic acid will migrate ( Rf​≈0.6 ). If a heavy spot appears at 0.6, hydrolysis has occurred.

Phase 3: Stabilization and Crystallization
  • Salt Conversion: To render the product infinitely stable at room temperature, it must be converted to its disodium salt. Add 1M NaOH dropwise to the organic layer under vigorous stirring until the aqueous phase reaches pH 9.0.

  • Precipitation: The product will transfer to the basic aqueous layer. Separate the aqueous layer, concentrate it under reduced pressure (bath temp < 30°C), and precipitate the disodium (2-Carboxyphenyl) phosphate by adding cold ethanol.

Workflow Start 1. Phosphorylation Salicylic Acid + POCl3 DCM, 0°C Quench 2. Acidic Quench Ice Water, pH < 2 (Avoid pH 3-6) Start->Quench Extract 3. Cold Extraction Ethyl Acetate T < 5°C Quench->Extract Wash 4. Brine Wash Remove residual HCl Extract->Wash Salt 5. Salt Formation NaOH to pH 9 Precipitate Disodium Salt Wash->Salt

Workflow for the synthesis and high-yield extraction of (2-Carboxyphenyl) phosphate.

Troubleshooting & FAQs

Q: My final yield is less than 10%, and NMR shows massive salicylic acid contamination. What went wrong? A: Your extraction mixture likely lingered in the pH 3–6 range during the quench or washing steps. When washing with plain water instead of brine or acid, the pH of the aqueous layer naturally drifts upward into the "danger zone", triggering rapid intramolecular hydrolysis[2]. Always maintain the pH strictly below 2.0 until you are ready to convert it to the stable disodium salt at pH > 8.

Q: Can I use rotary evaporation at 45°C to speed up the removal of the extraction solvent? A: No. While the fully protonated form is relatively stable at low temperatures, thermal energy easily overcomes the activation barrier for hydrolysis. Keep your water bath strictly below 30°C during solvent removal.

Q: How can I definitively verify the integrity of the phosphate ester before attempting crystallization? A: 31P NMR is the gold standard for this self-validating workflow. Take a small aliquot of your organic phase, evaporate it, and dissolve it in D2​O (adjusted to pH 9). Intact (2-Carboxyphenyl) phosphate will show a distinct singlet in the −5 to −10 ppm range. If you see a sharp peak near 0 ppm, your product has degraded into inorganic phosphate ( Pi​ )[3].

Q: Why do we precipitate the product as a disodium salt instead of isolating the free acid? A: The free acid is highly hygroscopic and difficult to store long-term because ambient moisture can induce localized pH changes, leading to auto-catalytic degradation. The disodium salt lacks the proton required for the ortho-carboxyl group to act as a general acid, effectively short-circuiting the degradation mechanism and ensuring long-term shelf stability.

References

  • Title: The Mechanism of the Hydrolysis of Salicyl Phosphate. I Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Neighboring group catalysis in the design of nucleotide prodrugs Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Some Properties of the Phosphate Group (General Concepts) Source: Tallinn University of Technology (TTU) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Salicylic Acid Impurities in (2-Carboxyphenyl) Phosphate Workflows

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the purification and stability of (2-Carboxyphenyl) phosphate (also known as salicyl phosphate or fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the purification and stability of (2-Carboxyphenyl) phosphate (also known as salicyl phosphate or fosfosal). This guide is designed to move beyond basic protocols by explaining the chemical causality behind degradation and providing self-validating methodologies to achieve >99% purity for your enzymatic assays and drug development workflows.

The Mechanistic Root of the Problem

Before attempting purification, it is critical to understand why salicylic acid is a persistent impurity. It is rarely just unreacted starting material; it is an active degradation product. The hydrolysis of aryl 2-carboxyphenyl phosphate anions is catalyzed by the ionized ortho-carboxy group. This intramolecular nucleophilic and general-acid catalysis results in a staggering rate enhancement of 107108 compared to standard phosphate esters, rapidly cleaving the ester bond to yield salicylic acid and inorganic phosphate 1.

Because this degradation is highly pH-dependent (exhibiting a bell-shaped pH-rate profile), improper pH management during purification will actively generate the very impurity you are trying to remove.

Frequently Asked Questions (Troubleshooting)

Q: Why does my (2-Carboxyphenyl) phosphate batch degrade when I try to purify it on a standard silica column? A: Standard normal-phase silica gel is inherently acidic. When (2-Carboxyphenyl) phosphate is exposed to the acidic silanol groups, the ortho-carboxyl group becomes partially protonated, triggering the intramolecular catalysis pathway described above 2. Furthermore, the extreme polarity of the phosphate group causes irreversible tailing. You must abandon normal-phase silica and utilize either pH-controlled Liquid-Liquid Extraction or Strong Anion-Exchange (SAX) chromatography.

Q: I am using solvent extraction, but I keep losing my product to the aqueous phase, or the salicylic acid won't partition. What is the optimal pH? A: The separation relies on exploiting the distinct pKa values of the two molecules. Salicylic acid has a carboxylic pKa of ~2.97. (2-Carboxyphenyl) phosphate has multiple ionizable groups, with the secondary phosphate proton having a pKa around 6.5. To extract salicylic acid into an organic solvent (like ethyl acetate) while keeping the phosphate in the aqueous phase, you must drop the pH to ~2.5. However, at pH 2.5, the phosphate ester is highly susceptible to hydrolysis. The causality dictates a strict operational rule: Temperature must be kept at 4°C, and the low-pH exposure must be restricted to less than 10 minutes , followed by immediate neutralization to pH 8.0 3.

Q: How do I store the purified compound to prevent salicylic acid from reforming? A: Store it as a lyophilized di-sodium or barium salt at -20°C. In aqueous solution, maintain the pH between 7.5 and 8.5. At this pH, the molecule exists as a dianion (or trianion), which electrostatically repels nucleophilic attack and prevents the carboxyl group from acting as a general acid 3.

Physicochemical Data for Separation Logic

To design a self-validating protocol, you must rely on the quantitative differences between the product and the impurity.

PropertySalicylic Acid (Impurity)(2-Carboxyphenyl) Phosphate (Product)Separation Rationale
Molecular Weight 138.12 g/mol 218.10 g/mol Mass spectrometry validation (ESI-).
Ionizable Groups Carboxyl (pKa ~2.97), Phenol (pKa ~9.8)Carboxyl (pKa ~2.9), Phosphate (pKa1 ~1.5, pKa2 ~6.5)Dictates charge state at specific pH levels.
Net Charge at pH 8.0 -1-3SAX Chromatography basis: Product binds much tighter.
Solubility in EtOAc (pH 2.5) HighVery LowLiquid-Liquid Extraction basis.
UV/Vis & Fluorescence Ex: ~300 nm / Em: 420-435 nmUV Max: ~278 nm (Non-fluorescent)Real-time chromatographic monitoring and validation.

Step-by-Step Methodologies

Protocol A: pH-Modulated Liquid-Liquid Extraction (Rapid Cleanup)

Purpose: To rapidly strip bulk salicylic acid from synthesized batches without inducing further hydrolysis.

  • Preparation: Dissolve the crude (2-Carboxyphenyl) phosphate mixture in 50 mL of ice-cold ultra-pure water (18.2 MΩ·cm). Place the flask in an ice bath to ensure the temperature remains strictly at 4°C.

  • Acidification: Slowly add 0.5 M HCl dropwise while monitoring with a calibrated pH probe until the solution reaches pH 2.5. Critical Causality: The low temperature suppresses the activation energy required for intramolecular hydrolysis during this vulnerable acidic window.

  • Extraction: Immediately transfer to a pre-chilled separatory funnel. Add 50 mL of ice-cold Ethyl Acetate (EtOAc). Shake vigorously for 30 seconds and allow phase separation (approx. 1 minute).

  • Phase Separation: Drain the lower aqueous phase (containing the highly polar phosphate ester) into a clean flask submerged in an ice bath. Discard the upper organic phase (containing the protonated salicylic acid).

  • Neutralization (Self-Validating Step): Immediately adjust the aqueous phase to pH 8.0 using 1.0 M NaOH. Validation: Take a 10 µL aliquot, dilute in pH 8.0 buffer, and measure fluorescence (Ex: 300 nm, Em: 420 nm). Salicylic acid is strongly fluorescent, whereas the intact phosphate ester is not 4. A lack of fluorescence confirms successful removal.

  • Lyophilization: Flash-freeze the neutralized aqueous layer in liquid nitrogen and lyophilize to obtain the stable sodium salt.

Protocol B: Strong Anion-Exchange (SAX) Chromatography (High-Purity Workflow)

Purpose: To achieve >99% purity required for sensitive alkaline phosphatase (ALP) assays or CXCR4 signaling studies 5.

  • Resin Equilibration: Pack a column with a quaternary ammonium SAX resin (e.g., Q-Sepharose). Equilibrate with 5 column volumes (CV) of 10 mM Ammonium Bicarbonate buffer (pH 8.0).

  • Sample Loading: Dissolve the crude salt in the equilibration buffer and load onto the column at a flow rate of 2 mL/min. At pH 8.0, salicylic acid carries a -1 charge, while (2-Carboxyphenyl) phosphate carries a -3 charge.

  • Washing: Wash with 3 CV of 50 mM Ammonium Bicarbonate (pH 8.0). This ionic strength is sufficient to elute the weakly bound salicylic acid impurity.

  • Elution: Apply a linear gradient from 50 mM to 500 mM Ammonium Bicarbonate over 10 CV. The tri-anionic (2-Carboxyphenyl) phosphate will elute at approximately 300-350 mM salt concentration.

  • Recovery: Pool the UV-active fractions (monitored at 278 nm). Lyophilize repeatedly to sublimate the volatile ammonium bicarbonate salts, leaving pure (2-Carboxyphenyl) phosphate.

Purification Workflow Visualization

Below is the logical workflow for isolating the intact phosphate ester while mitigating degradation pathways.

PurificationWorkflow A Crude Mixture (Salicyl Phosphate + Salicylic Acid) B Chill to 4°C & Adjust to pH 2.5 (Kinetic Trapping) A->B Minimize Hydrolysis C Liquid-Liquid Extraction (Ethyl Acetate / Water) B->C Add EtOAc D Organic Phase (Salicylic Acid Impurity) C->D Upper Layer E Aqueous Phase (Salicyl Phosphate) C->E Lower Layer F Immediate Neutralization to pH 8.0 (Stabilize Dianion) E->F Prevent Degradation G SAX Chromatography (Gradient Elution) F->G Load onto Resin H Pure (2-Carboxyphenyl) Phosphate (>99% Purity) G->H Elute at ~300mM Salt

Caption: Workflow for the pH-modulated extraction and SAX chromatographic purification of Salicyl Phosphate.

References

  • ChemInform Abstract: Recent Studies of Nucleophilic, General-Acid, and Metal Ion Catalysis of Phosphate Diester Hydrolysis. ResearchGate.
  • Neighboring Group Catalysis in the Design of Nucleotide Prodrugs. Journal of Medicinal Chemistry - ACS Publications.
  • Salicyl phosphate ester sensing mechanism. SciELO.
  • Alkyl- and aryl-substituted salicyl phosphates as detection reagents in enzyme-amplified fluorescence DNA hybridization assays on solid support. PubMed.
  • High-Throughput Screening of a Functional Human CXCL12-CXCR4 Signaling Axis in a Genetically Modified S. cerevisiae: Discovery of a Novel Up-Regulator of CXCR4 Activity. Frontiers.

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in (2-Carboxyphenyl) phosphate LC-MS Analysis

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering baseline noise issues during the analysis of (2-Carboxyphenyl) phosphate and other organophosphate compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to not only identify and solve these challenges but also to understand the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high baseline noise in LC-MS?

High baseline noise can originate from several sources, broadly categorized as chemical or physical.[1] Chemical sources often include impurities in the mobile phase, solvent additives, or contamination from the sample matrix itself.[1][2] Physical sources can range from issues with the LC pump, such as inconsistent flow or air bubbles, to electronic interference and problems with the mass spectrometer's detector.[1][3][4] Contamination of the ion source is also a very frequent cause of increased background noise.[2][5]

Q2: Why is (2-Carboxyphenyl) phosphate analysis particularly susceptible to baseline noise?

The analysis of (2-Carboxyphenyl) phosphate and similar organophosphates presents unique challenges. These compounds possess a negatively charged phosphate group, which can lead to poor retention on traditional reversed-phase columns and increased potential for ion suppression in the mass spectrometer source.[6] Furthermore, their analysis often requires mobile phases with specific additives to improve peak shape and retention, and these additives, if not of high purity, can contribute significantly to baseline noise.[2] Organophosphates can also exhibit nonspecific adsorption to metal surfaces within the LC system, leading to poor peak shape and reduced sensitivity.[7]

Q3: Can my choice of mobile phase contribute to baseline noise?

Absolutely. The mobile phase is a critical factor. Using non-volatile buffers, such as phosphate buffers, is incompatible with LC-MS and will cause significant contamination and noise.[8][9] It is essential to use volatile mobile phases and additives like formic acid, acetic acid, ammonium acetate, or ammonium formate.[8][9][10] Even LC-MS grade solvents can sometimes contain impurities that contribute to baseline noise, so it may be necessary to test solvents from different manufacturers.[1]

Q4: How can I differentiate between chemical noise and electronic noise?

A simple diagnostic test can help distinguish between these two sources. To check for electronic noise, you can often perform a "dry-cell" run with the solvent flow turned off to see if the noise persists.[4] If the noise is still present, it is likely electronic. If the noise disappears or significantly reduces without flow, it is likely chemical in origin, stemming from your mobile phase, sample, or contaminated system components.

In-Depth Troubleshooting Guide

A stable, low-noise baseline is fundamental for achieving reliable and sensitive quantification.[3] This guide provides a systematic approach to diagnosing and resolving baseline noise in your (2-Carboxyphenyl) phosphate LC-MS analysis.

Section 1: Mobile Phase and Solvent-Related Issues

The purity and composition of your mobile phase are paramount for a clean baseline.

Issue 1.1: Contaminated Solvents or Additives

Impurities in your solvents or mobile phase additives are a primary source of baseline noise.[1][2]

Protocol for Diagnosing Contaminated Solvents:

  • Prepare Fresh Mobile Phase: Always use the freshest solvents available and prepare your mobile phase daily.[11] Use high-purity, LC-MS grade solvents and additives.[2][12]

  • Systematic Solvent Replacement: If you suspect a contaminated solvent, replace each mobile phase component (water, organic solvent, and additives) one at a time with a fresh batch from a different lot or manufacturer.[1]

  • Blank Gradient Run: Run a gradient without an injection to observe the baseline. If the noise correlates with the proportion of one of the solvents, that solvent is likely the source of contamination.[1]

Issue 1.2: Improper Mobile Phase Selection and Preparation

The choice of buffer and its concentration can significantly impact baseline noise.

Recommendations for Mobile Phase Selection:

Mobile Phase ComponentRecommendationRationale
Buffers Use volatile buffers such as ammonium acetate or ammonium formate.[8][9][10]Non-volatile salts like phosphates will precipitate in the MS source, causing significant contamination and signal suppression.[9]
Acids/Bases Use volatile acids like formic acid or acetic acid for pH adjustment in positive ion mode.[9][13] Use ammonium hydroxide for negative ion mode.[9]These additives are volatile and compatible with MS. Formic acid is a common choice for low pH applications.[13]
Solvents Use high-purity, LC-MS grade water, acetonitrile, and methanol.[2][12]These are common reversed-phase solvents that are ideal for LC-MS.[9]
Degassing Ensure thorough degassing of the mobile phase using sonication, helium sparging, or an inline degasser.[3][9]Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and a noisy baseline.[3]

dot

Mobile_Phase_Workflow cluster_prep Mobile Phase Preparation cluster_troubleshoot Troubleshooting Baseline Noise start Start solvents Select LC-MS Grade Solvents & Additives start->solvents fresh_prep Prepare Fresh Mobile Phase Daily solvents->fresh_prep degas Thoroughly Degas Mobile Phase fresh_prep->degas end_prep Mobile Phase Ready degas->end_prep noise High Baseline Noise Detected end_prep->noise If noise occurs blank_run Run Blank Gradient noise->blank_run check_correlation Noise Correlates with Solvent B Gradient? blank_run->check_correlation replace_B Replace Solvent B check_correlation->replace_B Yes replace_A Replace Solvent A check_correlation->replace_A No solved Problem Solved replace_B->solved replace_A->solved

Caption: Workflow for mobile phase preparation and troubleshooting.

Section 2: LC System Contamination and Hardware Issues

Contamination within the LC system is a frequent culprit for baseline noise.[2]

Issue 2.1: System Contamination

Buildup of contaminants from previous samples or mobile phases can leach into the flow path, causing a noisy baseline.[2]

Protocol for System Decontamination:

  • Isolate the Column: Remove the column from the system and replace it with a union or a restriction capillary.[5] This helps to determine if the column is the source of contamination.

  • Systematic Flushing: Flush the entire LC system with a series of solvents of increasing and decreasing polarity. A common flushing sequence is:

    • 100% Water (HPLC grade)

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

    • Re-equilibrate with your initial mobile phase.

  • Component Cleaning: If flushing does not resolve the issue, individual components such as the solvent inlet frits, pump check valves, and autosampler needle and seat may need to be cleaned or replaced.[5]

Issue 2.2: Column-Related Problems

A contaminated or degraded column can be a significant source of baseline noise.

Troubleshooting Column Issues:

  • Column Washing: Wash the column according to the manufacturer's instructions. A generic approach for reversed-phase columns is to wash with a high percentage of a strong organic solvent like acetonitrile or isopropanol.[14]

  • Column Replacement: If washing does not improve the baseline, the column may be irreversibly contaminated or degraded and may need to be replaced.

  • Inert Hardware: For organophosphate analysis, consider using columns with inert hardware to minimize nonspecific adsorption and improve peak shape.[7]

Issue 2.3: Pump and Degasser Malfunctions

Problems with the LC pump or degasser can lead to an unstable baseline.

Diagnosing Pump and Degasser Issues:

  • Pressure Fluctuations: Monitor the system pressure. Significant and rapid fluctuations can indicate a problem with the pump seals, check valves, or air in the system.[2][3]

  • Cyclic Baseline: A regularly cycling baseline may point to a pump issue.[4]

  • Degasser Efficiency: Ensure the degasser is functioning correctly. A faulty degasser will lead to bubble formation and baseline instability.[3]

Section 3: Mass Spectrometer Source and Detector Issues

The MS ion source is a common site for contamination buildup, leading to increased background noise.

Issue 3.1: Dirty Ion Source

The electrospray ionization (ESI) source is prone to contamination from non-volatile sample components and mobile phase additives.

Protocol for Ion Source Cleaning:

  • Visual Inspection: Visually inspect the ion source components, including the ESI probe, capillary, and cone, for any visible residue.

  • Component Cleaning: Following the manufacturer's guidelines, carefully clean the source components. This typically involves sonication in a sequence of solvents such as water, methanol, and isopropanol.[5] Some manufacturers provide specific cleaning solutions.[15]

  • System Bake-out: After cleaning and re-installing the source, it is often beneficial to perform a system bake-out at an elevated temperature (if your instrument allows) to remove any residual contaminants.

dot

MS_Source_Cleaning cluster_cleaning Cleaning Procedure start High Background Noise in MS vent Vent Mass Spectrometer start->vent remove_source Remove Ion Source Components (Probe, Capillary, Cone) vent->remove_source visual_inspect Visually Inspect for Residue remove_source->visual_inspect sonicate_water Sonicate in DI Water visual_inspect->sonicate_water sonicate_methanol Sonicate in Methanol sonicate_water->sonicate_methanol sonicate_ipa Sonicate in Isopropanol sonicate_methanol->sonicate_ipa dry_components Dry Components with Nitrogen sonicate_ipa->dry_components reinstall Re-install Source Components dry_components->reinstall pump_down Pump Down and Stabilize reinstall->pump_down check_performance Check System Performance (Tune/Calibration) pump_down->check_performance end Ready for Analysis check_performance->end

Caption: Systematic workflow for cleaning the MS ion source.

Section 4: Sample Matrix Effects

The sample matrix itself can be a major contributor to baseline noise and ion suppression.

Issue 4.1: Ion Suppression from Co-eluting Matrix Components

Components in your sample matrix can co-elute with (2-Carboxyphenyl) phosphate and compete for ionization, leading to a suppressed signal and a noisy baseline.[16]

Strategies to Mitigate Matrix Effects:

  • Improve Chromatographic Separation: Optimize your LC method to better separate your analyte from interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a higher-efficiency column (e.g., smaller particle size).

  • Effective Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering compounds. Options include:

    • Solid-Phase Extraction (SPE): A selective method to clean up complex samples.

    • Liquid-Liquid Extraction (LLE): Can be effective for separating analytes based on their solubility.

    • Protein Precipitation: A simple method, but may not remove all interfering components like phospholipids.[16]

  • Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus lessen ion suppression.[17]

Concluding Remarks

Troubleshooting baseline noise in LC-MS analysis is a systematic process of elimination. By methodically investigating the potential sources of noise, from the mobile phase to the mass spectrometer, you can effectively diagnose and resolve these issues. Always remember to change only one variable at a time to accurately identify the root cause. This guide provides a framework based on established scientific principles and practical experience to help you achieve a stable baseline and generate high-quality, reliable data in your analysis of (2-Carboxyphenyl) phosphate and other challenging analytes.

References
  • ZefSci. (2025, May 6).
  • Waters Corporation. Controlling Contamination in LC/MS Systems. Mass Spectrometry.
  • LCGC. (2022, August 1).
  • Chromatography Forum. (2013, March 25). Clean the Ion source of LCMS.
  • Giansanti, P., et al. (2018, November 2). Global Ion Suppression Limits the Potential of Mass Spectrometry Based Phosphoproteomics. Journal of Proteome Research.
  • Biocrates. How should the LC-MS system be maintained for optimal performance?
  • Waters Corporation. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility.
  • Restek. (2024). Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Agilent Technologies. Agilent LC/MS – Care and Feeding.
  • Sigma-Aldrich.
  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?
  • Shimadzu.
  • Nie, J., et al. (2023). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
  • Crawford Scientific. HPLC solvents and mobile phase additives.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • Dolan, J. W. (2014, August 22).
  • Separation Science. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • The Analytical Scientist. in buffers and additives in reversed-phase HPLC or LC-MS?
  • Shimadzu Scientific Instruments.
  • PubMed. (2023, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach.
  • Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • MDPI. (2024, August 22).
  • LCGC International. (2019). Keeping Up with Evolving Challenges in Pesticide Analysis.
  • ZefSci. (2025, May 6).
  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Reddit. (2025, October 10).
  • Waters Corporation.

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Reference Data & Comparative Studies

Validation

Structural and Functional Comparison: (2-Carboxyphenyl) Phosphate vs. 2-Phosphonobenzoic Acid

Bioisosteric replacement is a fundamental strategy in chemical biology and rational drug design. By substituting a hydrolyzable phosphate ester with a stable phosphonate, researchers can transform a transient enzyme subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioisosteric replacement is a fundamental strategy in chemical biology and rational drug design. By substituting a hydrolyzable phosphate ester with a stable phosphonate, researchers can transform a transient enzyme substrate into a robust, competitive inhibitor. This guide provides an objective, data-driven comparison between (2-Carboxyphenyl) phosphate (often utilized as a phosphatase substrate) and its non-hydrolyzable bioisostere, 2-phosphonobenzoic acid .

Mechanistic Causality: The C-O-P vs. C-P Bond

The functional divergence between these two molecules is entirely dictated by the atom bridging the phosphorus to the aromatic ring.

(2-Carboxyphenyl) phosphate features a classic C-O-P (phosphoester) bond . In aqueous and biological environments, this bond is highly susceptible to enzymatic cleavage. However, its instability is uniquely amplified by its structure. The ionized ortho-carboxyl group acts as an intramolecular nucleophile (or general acid), attacking the phosphorus center and facilitating the departure of the leaving group. This neighboring group participation results in a massive hydrolytic rate enhancement of 107 to 108 compared to standard phenyl phosphates[1]. Because of this rapid, predictable cleavage, it is widely commercialized as a reliable2[2].

Conversely, 2-phosphonobenzoic acid features a direct C-P (phosphonate) bond . The removal of the bridging oxygen eliminates the leaving group capability, rendering the molecule completely immune to phosphatase-mediated hydrolysis. Despite this structural change, the molecule retains the necessary acidic protons—characterized by distinct 3[3]—allowing it to perfectly mimic the charge state and tetrahedral geometry of the natural phosphate. This stability allows 2-phosphonobenzoic acid to act as a potent competitive inhibitor, with models validating its efficacy in 4 by occupying the active site without being consumed[4].

Quantitative Data Summarization

The following table synthesizes the physicochemical and functional differences dictating the experimental use of both compounds.

Property(2-Carboxyphenyl) phosphate2-Phosphonobenzoic acidCAS Number6064-83-1116277-67-9Bond TypeC-O-P (Phosphoester)C-P (Phosphonate)Molecular Weight218.10 g/mol 202.10 g/mol Enzymatic StabilityHighly HydrolyzableCompletely StablePrimary ApplicationAcid Phosphatase SubstrateCompetitive Inhibitor / BioisostereIntramolecular CatalysisYes ( 107 108 rate enhancement)No (Cannot be cleaved)

Enzymatic Processing Workflow

The diagram below illustrates the divergent pathways these molecules take when encountering a target hydrolase.

Workflow Target Target Enzyme (Acid Phosphatase) IntraCat Intramolecular Catalysis (ortho-COOH) Target->IntraCat Triggers Steric Active Site Occupation (Bioisosteric Binding) Target->Steric Induces Substrate (2-Carboxyphenyl) phosphate C-O-P Bond Substrate->Target Substrate Binding Inhibitor 2-Phosphonobenzoic acid C-P Bond Inhibitor->Target Inhibitor Binding Hydrolysis Hydrolysis Release of Pi IntraCat->Hydrolysis Cleavage Blockade Inhibition Stable Complex Steric->Blockade Arrest

Workflow comparing hydrolyzable C-O-P substrate vs stable C-P inhibitor processing.

Field-Proven Experimental Protocols

To objectively evaluate the performance of these two compounds, the following self-validating workflows are recommended.

Protocol 1: Self-Validating Hydrolytic Stability Assay

Objective: Quantify the enzymatic hydrolysis rate of (2-Carboxyphenyl) phosphate versus the absolute stability of 2-phosphonobenzoic acid. Causality & Validation: This protocol uses a Malachite Green assay to detect free inorganic phosphate (Pi). To ensure trustworthiness, Sodium Orthovanadate is used as a control. If the C-P bond is truly stable, 2-phosphonobenzoic acid will yield a baseline signal identical to the inhibited control, proving that the lack of signal is due to chemical stability, not an assay failure.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1 mM stock solutions of (2-Carboxyphenyl) phosphate and 2-phosphonobenzoic acid in 50 mM sodium acetate buffer (pH 5.0).

  • Control Setup: In a separate well, combine 1 mM (2-Carboxyphenyl) phosphate with 1 mM Sodium Orthovanadate (a broad-spectrum phosphatase inhibitor).

  • Enzyme Addition: Add 0.1 U/mL of purified Acid Phosphatase to all reaction wells.

  • Incubation: Incubate the microplate at 37°C for 30 minutes. (Causality: 37°C mimics physiological conditions, ensuring optimal thermodynamic interaction between the enzyme and the substrate/inhibitor).

  • Termination & Detection: Add 100 µL of Malachite Green working reagent to quench the reaction. The highly acidic environment of the reagent instantly denatures the enzyme while forming a detectable phosphomolybdate complex with any released Pi.

  • Readout: Measure absorbance at 620 nm using a microplate reader.

Protocol 2: Competitive Inhibition Profiling

Objective: Determine the IC50 of 2-phosphonobenzoic acid against acid phosphatase using (2-Carboxyphenyl) phosphate as the reporter substrate. Causality & Validation: By pre-incubating the enzyme with the stable phosphonate, we allow the compound to achieve equilibrium binding in the active site. The subsequent addition of the hydrolyzable substrate will yield a diminished V0​ (initial velocity), directly proportional to the phosphonate's binding affinity, validating its role as a competitive blocker.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point dose-response curve of 2-phosphonobenzoic acid ranging from 100 µM down to 0.1 nM in assay buffer.

  • Pre-incubation: Combine the inhibitor dilutions with 0.1 U/mL Acid Phosphatase and incubate for 15 minutes at room temperature to establish the enzyme-inhibitor complex.

  • Reaction Initiation: Add (2-Carboxyphenyl) phosphate at its predetermined Km​ concentration to initiate the reaction.

  • Kinetic Readout: Monitor the continuous release of the product over 10 minutes to calculate the initial velocity ( V0​ ) for each well.

  • Data Analysis: Plot V0​ against the logarithmic concentration of 2-phosphonobenzoic acid using non-linear regression to derive the IC50 value.

References

  • Intramolecular catalysis of phosphate diester hydrolysis.
  • A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2.
  • 2-Carboxyphenyl phosphate, 98% 1 g | Buy Online Source: Thermo Scientific Chemicals / Fisher Scientific URL
  • Covid-19 Clarification of the Remdesivir Bonding Model; Remdesivir Mechanism Validates 2-Phosphonobenzoic Acid Polymerase Total Inhibition Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal Procedures for (2-Carboxyphenyl) Phosphate

(2-Carboxyphenyl) phosphate (CAS: 6064-83-1), frequently referred to in literature as Fosfosal, Salicyl phosphate, or 2-phosphonoxybenzoic acid, is a critical O-phosphorylated derivative of salicylic acid. Widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Carboxyphenyl) phosphate (CAS: 6064-83-1), frequently referred to in literature as Fosfosal, Salicyl phosphate, or 2-phosphonoxybenzoic acid, is a critical O-phosphorylated derivative of salicylic acid. Widely utilized in biochemical research, drug development, and as a nutritional supplement precursor, its handling requires rigorous safety oversight. As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals with a self-validating framework for the safe handling, decontamination, and disposal of this compound.

Safety in the laboratory is fundamentally driven by causality. We do not simply follow disposal rules; we engineer our workflows around the physicochemical properties of the molecule. Because (2-Carboxyphenyl) phosphate is highly water-soluble and classified as an acute oral toxin (H302), improper disposal can lead to rapid environmental mobility and severe exposure risks.

Physicochemical Properties & Hazard Profile

To engineer a safe operational environment, we must first analyze the quantitative data that dictates the compound's behavior. Understanding these parameters allows us to preemptively mitigate risks before an experiment begins.

PropertySpecificationOperational Implication
CAS Number 6064-83-1Unique identifier required for EHS waste tracking and SDS logging 1.
Molecular Formula C7H7O6PThe phosphate group necessitates specific environmental disposal to prevent eutrophication 2.
Molecular Weight 218.10 g/mol Critical for precise molarity calculations in assay preparation 2.
Appearance White crystalline solidFine powders present a primary inhalation and ingestion risk via dust aerosolization 1.
Solubility Highly soluble in waterHigh mobility in aqueous systems; strictly prohibits standard sink/drain disposal 1.
Storage -20°C (Powder, 3 years)Thermally stable but requires cold storage to prevent degradation and maintain efficacy 3.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation 2.

Protocol 1: Safe Handling and Experimental Setup

Causality: The primary exposure route for (2-Carboxyphenyl) phosphate is the accidental inhalation or ingestion of aerosolized dust during weighing. By controlling the airflow and utilizing proper barrier protection, we eliminate the vector of exposure.

  • Engineering Controls: Conduct all weighing, transfer, and solubilization operations within a certified Class II biological safety cabinet or a chemical fume hood. This ensures adequate ventilation and captures airborne particulates before they reach the operator's breathing zone 1.

  • PPE Verification: Don a fastened laboratory coat, chemical-resistant nitrile gloves, and safety goggles with side-shields. If working outside a fume hood with large quantities, a NIOSH/MSHA approved particulate respirator is mandatory 4.

  • Handling Execution: Utilize anti-static weighing boats and spatulas to minimize electrostatic dispersion of the crystalline powder. Keep the source container tightly closed immediately after use 3.

  • Post-Handling Hygiene: Remove gloves carefully using the pinch-and-pull method to avoid skin contamination. Wash hands and any exposed skin thoroughly with soap and water 4.

Protocol 2: Comprehensive Disposal Procedures

Causality: (2-Carboxyphenyl) phosphate is highly mobile in water systems. Pouring it down the drain introduces toxic phosphates into municipal wastewater, which standard treatment plants may not fully degrade 1. Segregation at the source is the only reliable method to prevent ecological contamination.

  • Solid Waste Segregation: Collect all unused, expired, or spilled solid powder in a chemically compatible, tightly sealed high-density polyethylene (HDPE) container.

  • Aqueous Waste Management: Do NOT pour aqueous solutions down the drain. Collect all experimental solutions, buffers, and first-rinse washings in a dedicated aqueous hazardous waste carboy.

  • Consumable Packaging: Place contaminated weighing boats, pipette tips, and empty original packaging into a chemical hazard bag. Double-bagging is recommended to prevent accidental puncture 1.

  • Labeling & Transfer: Label all containers clearly as "Hazardous Waste - Toxic/Harmful (H302) - Contains (2-Carboxyphenyl) phosphate." Transfer to an approved, licensed hazardous waste disposal plant via your institution's Environmental Health and Safety (EHS) department 3.

Protocol 3: Spill Response and Decontamination

Causality: Dry sweeping a fine powder generates an aerosolized cloud, exponentially increasing the risk of inhalation. Wetting the powder suppresses the dust, allowing for safe mechanical collection.

  • Evacuation and Assessment: For large spills, evacuate personnel from the immediate area and ensure laboratory exhaust ventilation is operating at maximum capacity 3.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with water or carefully cover it with a damp absorbent pad to suppress dust formation 4.

  • Collection: Use a non-sparking scoop to collect the dampened material and place it directly into a designated hazardous waste container 3.

  • Surface Decontamination: Scrub the contaminated surface thoroughly with a 70% ethanol solution or an appropriate laboratory detergent. Follow with a final water rinse, and dispose of all absorbent materials as hazardous waste 3.

Waste Management Logistics Workflow

WasteManagement Start Waste Generation: (2-Carboxyphenyl) Phosphate Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Solutions/Washes) Start->Aqueous PPE Contaminated Packaging & PPE Start->PPE SolidContainer Seal in HDPE Hazardous Waste Bin Solid->SolidContainer AqueousContainer Collect in Aqueous Waste Carboy (No Drain!) Aqueous->AqueousContainer PPEContainer Double-Bag in Chem-Hazard Bags PPE->PPEContainer Labeling Label: 'Toxic/Harmful (H302)' Store in Cool, Dry Area SolidContainer->Labeling AqueousContainer->Labeling PPEContainer->Labeling Disposal Transfer to Approved Waste Disposal Plant (EHS) Labeling->Disposal

Workflow for the segregation, containment, and disposal of (2-Carboxyphenyl) phosphate waste.

References

  • SAFETY DATA SHEET - ThermoFisher. thermofisher.com.
  • Chemical Safety Data Sheet MSDS / SDS - 2-CARBOXYPHENYL PHOSPH
  • Fosfosal | C7H7O6P | CID 3418 - PubChem. nih.gov.
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.

Sources

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